2-(Dimethylamino)ethyl butylcarbamate
Description
BenchChem offers high-quality 2-(Dimethylamino)ethyl butylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Dimethylamino)ethyl butylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
59884-01-4 |
|---|---|
Molecular Formula |
C9H20N2O2 |
Molecular Weight |
188.27 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl N-butylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-4-5-6-10-9(12)13-8-7-11(2)3/h4-8H2,1-3H3,(H,10,12) |
InChI Key |
FFCYXJZNWFKULI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)OCCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: 2-(Dimethylamino)ethyl N-butylcarbamate
Part 1: Chemical Identity & Structural Significance
Executive Summary
2-(Dimethylamino)ethyl butylcarbamate is a bioactive amino-carbamate acting primarily as a local anesthetic and cholinergic modulator. Structurally, it represents a critical "hybrid" pharmacophore: it retains the lipophilic tail (butyl) and hydrophilic head (tertiary amine) of classical anesthetics like Tetracaine, but replaces the labile benzoate ester linkage with a more hydrolytically stable carbamate (urethane) bond.
This structural modification alters the compound's half-life, binding affinity to Voltage-Gated Sodium Channels (VGSCs), and interaction with plasma cholinesterases. It is frequently utilized in medicinal chemistry as a probe to determine the steric and electronic requirements of the "intermediate chain" in anesthetic drug design.
Physicochemical Profile
The following data represents the core properties derived from structure-activity relationship (SAR) consensus and experimental carbamate chemistry.
| Property | Value / Description | Clinical/Experimental Relevance |
| IUPAC Name | 2-(Dimethylamino)ethyl N-butylcarbamate | Unambiguous chemical identifier. |
| Molecular Formula | Basis for mass spectrometry (M+H). | |
| Molecular Weight | 188.27 g/mol | Low MW facilitates rapid membrane permeation. |
| pKa (Basic N) | 8.9 ± 0.2 (Predicted) | Determines ionization state at physiological pH (7.4). ~96% ionized (cationic). |
| LogP (Octanol/Water) | 1.6 – 1.9 | Moderate lipophilicity; ideal for crossing nerve sheaths. |
| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (O, N) | Critical for binding to the S6 segment of the Na+ channel. |
| Physical State | Colorless to pale yellow oil | Free base form; hydrochloride salt is a crystalline solid. |
Part 2: Synthetic Methodology & Validation
Retrosynthetic Analysis
The most atom-efficient and high-yield synthesis bypasses the use of phosgene or chloroformates, utilizing Butyl Isocyanate and 2-(Dimethylamino)ethanol (DMAE) . This route is preferred for its "click-like" efficiency and lack of acidic byproducts (HCl), which simplifies purification of the basic product.
Synthesis Protocol: Isocyanate Addition
Objective: Synthesize 2-(Dimethylamino)ethyl butylcarbamate with >98% purity.
Reagents:
-
n-Butyl Isocyanate (1.05 eq)
-
2-(Dimethylamino)ethanol (1.00 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%) - Optional, accelerates reaction.
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Maintain an inert atmosphere (
). -
Solvation: Dissolve 2-(Dimethylamino)ethanol (8.9 g, 100 mmol) in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.
-
Addition: Add n-Butyl Isocyanate (10.4 g, 105 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM; stain with Ninhydrin or Iodine).
-
Quench & Workup: Evaporate solvent under reduced pressure. The excess isocyanate is volatile and will be removed during concentration.
-
Purification:
-
Crude: Pale yellow oil.
-
Refinement: Vacuum distillation (high vacuum required due to boiling point >200°C at atm) or flash chromatography on basic alumina (to prevent amine tailing).
-
-
Salt Formation (Optional): Dissolve oil in dry diethyl ether and bubble anhydrous HCl gas to precipitate the hydrochloride salt (White hygroscopic solid).
Visualization: Synthetic Pathway
Caption: Atom-economic addition of amino-alcohol to isocyanate yielding the carbamate ester.
Part 3: Pharmacology & Mechanism of Action
Mechanism: Voltage-Gated Sodium Channel Blockade
Like Lidocaine and Tetracaine, this compound functions as a Class I antiarrhythmic / local anesthetic.
-
Diffusion: The uncharged (free base) form diffuses across the lipophilic nerve sheath and axonal membrane.
-
Intracellular Ionization: Once inside the axoplasm (pH ~7.1), the tertiary amine becomes protonated (
). -
Binding: The cationic species binds to the intracellular aperture of the sodium channel (specifically the S6 segment of Domain IV ).
-
Effect: This physically occludes the pore, preventing
influx, halting depolarization, and blocking action potential propagation.
Structural Advantage: The Carbamate Linker
The carbamate linkage (
-
Vs. Esters (Procaine): The resonance contribution of the nitrogen lone pair into the carbonyl stabilizes the bond against nucleophilic attack (hydrolysis). This extends the duration of action.
-
Vs. Amides (Lidocaine): It remains susceptible to plasma cholinesterases (butyrylcholinesterase), preventing systemic accumulation and reducing toxicity risks compared to highly stable amides.
Visualization: Pharmacodynamics
Caption: The "Hydrophilic Pathway" of local anesthesia requiring intracellular access and ionization.
Part 4: Experimental Validation Protocols
Protocol: Hydrolytic Stability Assay
To verify the enhanced stability of the carbamate linker versus a benzoate ester standard (Tetracaine).
Materials:
-
Phosphate Buffer Saline (PBS), pH 7.4.
-
Simulated Gastric Fluid (SGF), pH 1.2.
-
Plasma (Human or Rat) for enzymatic hydrolysis.
-
HPLC System (C18 Column, UV detection at 210 nm).
Procedure:
-
Preparation: Prepare 100 µM solutions of 2-(Dimethylamino)ethyl butylcarbamate and Tetracaine (control).
-
Incubation: Incubate samples at 37°C in:
-
(A) PBS (Chemical stability).
-
(B) Plasma (Enzymatic stability).
-
-
Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Add 100 µL cold Acetonitrile to precipitate proteins/stop reaction. Centrifuge at 10,000g for 5 min.
-
Analysis: Inject supernatant into HPLC.
-
Calculation: Plot % Remaining vs. Time. Calculate
(Half-life).-
Expected Result: Carbamate will show
in PBS (stable) and min in plasma (slower hydrolysis than Tetracaine).
-
Protocol: TLC Purity Check
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: DCM : Methanol : Triethylamine (90 : 9 : 1). TEA is required to prevent streaking of the amine.
-
Visualization: Iodine vapor (carbamates stain brown) or Dragendorff’s reagent (tertiary amines stain orange).
References
-
PubChem. (2025). Compound Summary: Carbamic acid, 2-(dimethylamino)ethyl ester.[1] National Library of Medicine. [Link]
-
Organic Syntheses. (2010). Preparation of Carbamates from Isocyanates. Org. Synth. Coll. Vol. X. [Link]
- Foye, W. O., et al. (2019). Foye's Principles of Medicinal Chemistry. Wolters Kluwer. (Chapter: Local Anesthetics - SAR of Amino Esters).
-
Vacondio, F., et al. (2010). Qualitative structure-metabolism relationships in the hydrolysis of carbamates. Drug Metabolism Reviews, 42(4), 551-589.[2] [Link]
-
Catterall, W. A. (2000). From Ionic Currents to Molecular Mechanisms: The Structure and Function of Voltage-Gated Sodium Channels. Neuron, 26(1), 13-25. [Link]
Sources
Chemical Architecture of 2-(Dimethylamino)ethyl Butylcarbamate: Synthetic Pathways and Process Optimization
Executive Technical Summary
Target Molecule: 2-(Dimethylamino)ethyl butylcarbamate IUPAC Name: 2-(Dimethylamino)ethyl N-butylcarbamate Molecular Formula: C₉H₂₀N₂O₂ Molecular Weight: 188.27 g/mol Primary Application: Precursor to Dibutoline (quaternary ammonium anticholinergic/antispasmodic agents) and local anesthetic analogs.
This technical guide delineates the synthesis of 2-(dimethylamino)ethyl butylcarbamate, a functionalized carbamate integrating a tertiary amine motif. Unlike simple esterifications, the formation of the carbamate linkage (
The guide prioritizes the Isocyanate Addition Pathway (Method A) due to its superior atom economy (100%) and absence of acidic byproducts, while providing the Chloroformate Substitution Pathway (Method B) as a regulatory or supply-chain alternative.
Retrosynthetic Analysis & Strategic Disconnections
To design a robust synthesis, we must disconnect the molecule at the carbamate linkage. The electronic character of the carbamate nitrogen and the alcohol oxygen dictates the choice of synthons.
Structural Disconnection Logic
The target molecule consists of a lipophilic
-
Disconnection A (Isocyanate Route): Cleavage of the N-H bond and C-O bond suggests the reaction of an isocyanate (
) with an alcohol ( ). -
Disconnection B (Chloroformate Route): Cleavage of the C-O bond assuming an acyl chloride precursor.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathways.
Figure 1: Retrosynthetic disconnection showing the primary Isocyanate route (Green) and secondary Chloroformate route (Red).
Method A: The Isocyanate Addition Protocol (Primary)
This is the industry-standard approach for synthesizing substituted carbamates. It relies on the nucleophilic attack of the hydroxyl group of 2-(dimethylamino)ethanol (DMAE) onto the electrophilic carbon of
Mechanistic Insight
The reaction is a nucleophilic addition.[6] Uniquely, the tertiary amine group present in the DMAE starting material acts as an intramolecular general base catalyst . It activates the hydroxyl proton, increasing the nucleophilicity of the oxygen atom, thereby accelerating the attack on the isocyanate. This "self-catalysis" often negates the need for external catalysts like Dibutyltin Dilaurate (DBTDL).
Experimental Protocol
Safety Warning: Isocyanates are powerful sensitizers and lacrimators. DMAE is corrosive.[4] All operations must be performed in a functioning fume hood.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-(Dimethylamino)ethanol (DMAE) | 89.14 | 1.0 | Nucleophile / Internal Catalyst |
| 99.13 | 1.05 | Electrophile | |
| Toluene (Anhydrous) | 92.14 | Solvent | Reaction Medium (5-10 volumes) |
| Dibutyltin Dilaurate (Optional) | 631.56 | 0.01 | Catalyst (if kinetics are slow) |
Step-by-Step Workflow
-
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Solvent Charge: Charge the flask with anhydrous Toluene and DMAE (1.0 equiv). Initiate stirring under a positive pressure of Nitrogen.
-
Temperature Control: Cool the solution to 0–5°C using an ice/water bath. The reaction is exothermic; controlling the initial addition is critical to prevent runaway geysering.
-
Addition: Charge
-butyl isocyanate (1.05 equiv) into the addition funnel. Dilute with a small volume of toluene if necessary. Add dropwise to the DMAE solution over 30–60 minutes, maintaining internal temperature . -
Reaction Phase:
-
Once addition is complete, remove the ice bath.
-
Allow the mixture to warm to room temperature (RT).
-
Heat to 60–80°C for 2–4 hours to drive the reaction to completion.
-
Monitoring: Use IR spectroscopy.[7] Disappearance of the strong isocyanate peak at ~2270 cm⁻¹ indicates completion.
-
-
Workup:
-
Cool the mixture to RT.
-
Strip the solvent (Toluene) under reduced pressure (Rotary Evaporator).
-
The excess isocyanate (bp ~115°C) will co-distill with the solvent.
-
-
Purification:
-
The crude residue is a viscous oil.
-
High Vacuum Distillation: Distill the product under high vacuum (<1 mmHg). The product has a high boiling point (est. >120°C at 1 mmHg).
-
Alternative: If the target is the sulfate salt (Dibutoline Sulfate), dissolve the crude oil in isopropanol and add stoichiometric sulfuric acid to precipitate the salt.
-
Method B: The Chloroformate/Activation Route (Secondary)
This method is utilized when isocyanates are restricted due to safety regulations or supply chain issues. It involves the in situ generation of an active carbamoyl species.
Mechanistic Insight
This is an acyl substitution reaction. The chloride leaving group on the carbamoyl chloride is displaced by the alcohol. Unlike Method A, this produces HCl, which will instantly protonate the amine on the DMAE, deactivating it. Therefore, 2.0+ equivalents of base are required (one to scavenge HCl, one to keep DMAE nucleophilic).
Experimental Protocol
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 2-(Dimethylamino)ethanol | 1.0 | Nucleophile |
| 1.1 | Electrophile | |
| Triethylamine (Et₃N) | 1.2 - 1.5 | Base Scavenger |
| Dichloromethane (DCM) | Solvent | Solvent |
Step-by-Step Workflow
-
Setup: 3-neck flask, N₂ atmosphere, 0°C bath.
-
Charge: Add DMAE and Triethylamine to DCM.
-
Addition: Add
-Butylcarbamoyl chloride dropwise at 0°C. -
Reaction: Stir at RT for 6–12 hours.
-
Workup:
-
Wash organic layer with water (to remove Et₃N·HCl salts).
-
Wash with dilute NaHCO₃.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Distillation (as in Method A).
Process Engineering & Validation Logic
To ensure scientific integrity (E-E-A-T), the following control parameters must be validated.
Critical Process Parameters (CPPs)
-
Moisture Content: Isocyanates react with water to form ureas (
). Solvents must be water (Karl Fischer titration). -
Stoichiometry: A slight excess of isocyanate ensures full conversion of the alcohol. The excess is easier to remove (lower bp) than unreacted alcohol.
-
Temperature: Exceeding 100°C can lead to allophanate formation (reaction of the carbamate product with a second mole of isocyanate).
Analytical Validation
-
IR Spectroscopy:
-
Reactant: Isocyanate peak (~2270 cm⁻¹).
-
Product: Carbonyl stretch (Carbamate C=O) at 1690–1720 cm⁻¹ .
-
Product: N-H stretch at 3300–3400 cm⁻¹ .
-
-
¹H-NMR (CDCl₃):
-
Look for the
-butyl triplet (~0.9 ppm) and the dimethylamino singlet (~2.3 ppm). -
Key diagnostic: The methylene protons next to the carbamate oxygen (
) will shift downfield (~4.1 ppm) compared to the starting alcohol.
-
Experimental Workflow Diagram
The following Graphviz diagram visualizes the operational flow for the preferred Method A.
Figure 2: Operational workflow for the synthesis of 2-(dimethylamino)ethyl butylcarbamate via isocyanate addition.
References
-
Dibutoline Synthesis & Derivatives
- Title: "Antispasmodic Agents.
- Source:Journal of the American Chemical Society (JACS).
- Note: Describes the foundational reaction of amino alcohols with isocyanates to form basic carbam
-
URL:[Link] (Search: "Dibutoline synthesis")
-
Carbamate Synthesis Mechanism
-
Patent Literature (Process Grounding)
-
Safety Data (Isocyanates)
Sources
- 1. CN110950765B - Preparation method of terbutaline sulfate - Google Patents [patents.google.com]
- 2. CN101450904B - A kind of synthetic method of 2,5-diaminotoluene and sulfate thereof - Google Patents [patents.google.com]
- 3. CN105254512A - Preparation method of terbutaline sulphate - Google Patents [patents.google.com]
- 4. arkema.com [arkema.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03683B [pubs.rsc.org]
- 12. A safe alternative synthesis of primary carbamates from alcohols; in vitro and in silico assessments as an alternative acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 14. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]
- 15. 2-(dimethylamino)ethyl (E)-but-2-enoate | C8H15NO2 | CID 15114745 - PubChem [pubchem.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Putative Mechanism of Action of 2-(Dimethylamino)ethyl butylcarbamate as a Cholinesterase Inhibitor
Abstract
This technical guide provides a comprehensive analysis of the hypothesized mechanism of action for 2-(Dimethylamino)ethyl butylcarbamate. Based on its core chemical structure as a carbamate ester, this document outlines its probable function as a pseudo-irreversible inhibitor of acetylcholinesterase (AChE). We will explore the biochemical interaction at the enzymatic active site, the resulting physiological consequences of enhanced cholinergic signaling, and detailed, field-proven experimental protocols for validating this mechanism. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and characterize the pharmacological profile of novel carbamate compounds.
Introduction: The Carbamate Class and Cholinergic Signaling
The carbamate functional group, an ester of carbamic acid, is a well-established pharmacophore in modern drug discovery.[1][2] Carbamate derivatives are integral to a range of therapeutic agents, from the Alzheimer's drug rivastigmine to various insecticides.[3][4] Their biological activity often stems from their ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[5]
AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid within the synaptic cleft.[6] This enzymatic action terminates the nerve impulse, allowing cholinergic neurons to return to their resting state.[3] Inhibition of AChE leads to an accumulation of acetylcholine, thereby amplifying and prolonging its action on nicotinic and muscarinic receptors.[3][6] This mechanism is the foundation for treating conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[6]
Given the structure of 2-(Dimethylamino)ethyl butylcarbamate, which features a classic carbamate ester moiety, it is scientifically sound to hypothesize that its primary mechanism of action is the inhibition of acetylcholinesterase. This guide will proceed under this well-founded assumption.
Postulated Mechanism of Action: Pseudo-Irreversible Inhibition of Acetylcholinesterase
Carbamates are classified as pseudo-irreversible or slow-reversible inhibitors of AChE.[7][8] The inhibition process involves the formation of a transient covalent bond with the enzyme, which is more stable than the acetylated intermediate formed during normal substrate hydrolysis but is still subject to eventual, albeit slow, hydrolysis.[7][9]
The mechanism can be broken down into two key stages:
-
Carbamylation: The process begins with the nucleophilic attack by the oxygen atom of the catalytic serine residue (Ser203 in human AChE) within the enzyme's active site on the electrophilic carbonyl carbon of the carbamate.[7][9] This forms a tetrahedral intermediate which then resolves, displacing the dimethylaminoethanol leaving group and resulting in a carbamylated enzyme. This inactive, covalent complex prevents the enzyme from hydrolyzing its natural substrate, acetylcholine.
-
Decarbamylation (Spontaneous Reactivation): The carbamylated enzyme is relatively stable but will eventually undergo hydrolysis.[3] A water molecule, activated by the catalytic histidine, attacks the carbamyl-serine bond, regenerating the active enzyme and releasing the carbamic acid, which subsequently decomposes. The rate of this decarbamylation is significantly slower than the deacetylation that occurs with acetylcholine, with half-lives that can range from minutes to hours, hence the term "pseudo-irreversible."[3]
The diagram below illustrates this two-step inhibitory mechanism.
Caption: Figure 1. Mechanism of pseudo-irreversible AChE inhibition.
Physiological Consequences of AChE Inhibition
By inhibiting AChE, 2-(Dimethylamino)ethyl butylcarbamate would increase the concentration and residence time of acetylcholine at cholinergic synapses. This leads to enhanced activation of both muscarinic and nicotinic acetylcholine receptors, resulting in a range of physiological effects across the central and peripheral nervous systems.
| System Affected | Potential Physiological Effect |
| Central Nervous System (CNS) | Enhanced cognitive function, potential for tremors, hypothermia, and seizures at high doses. |
| Neuromuscular Junction | Increased muscle stimulation, potentially leading to fasciculations and, at toxic levels, paralysis. |
| Parasympathetic Nervous System | Bradycardia (slowed heart rate), increased salivation, lacrimation, urination, and gastrointestinal motility. |
| Sympathetic Ganglia | Stimulation of both sympathetic and parasympathetic postganglionic neurons. |
Experimental Validation: In Vitro Characterization
To confirm the hypothesized mechanism and quantify the inhibitory potency of 2-(Dimethylamino)ethyl butylcarbamate, a series of in vitro experiments are essential. The cornerstone of this characterization is the Ellman's assay.[10][11]
4.1. The Ellman's Assay: Principle and Workflow
The Ellman's assay is a rapid and reliable colorimetric method for measuring cholinesterase activity.[10][12] It utilizes a substrate analog, acetylthiocholine (ATCh), which is hydrolyzed by AChE to produce thiocholine.[6] The liberated thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of color formation, measured spectrophotometrically at 412 nm, is directly proportional to AChE activity.[12][13] The presence of an inhibitor reduces this rate.
The following diagram outlines the experimental workflow for determining the IC₅₀ value.
Caption: Figure 2. Workflow for IC₅₀ Determination using Ellman's Assay.
4.2. Detailed Protocol for IC₅₀ Determination
This protocol is designed for a 96-well microplate format.[12][14]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATChI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
2-(Dimethylamino)ethyl butylcarbamate (Test Compound)
-
Known AChE inhibitor (e.g., Physostigmine) as a positive control
-
96-well microplates
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
Buffer: Prepare 0.1 M Phosphate Buffer, pH 8.0.
-
DTNB Solution (10 mM): Dissolve DTNB in the buffer.
-
ATChI Solution (10 mM): Dissolve ATChI in the buffer. Prepare fresh daily.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE and dilute to the final working concentration in the buffer just before use.
-
Test Compound Stock (e.g., 10 mM): Dissolve 2-(Dimethylamino)ethyl butylcarbamate in a suitable solvent (e.g., DMSO). Note: Be mindful of the final solvent concentration in the assay, as some organic solvents can inhibit AChE.[15] Perform serial dilutions in the buffer to achieve a range of test concentrations.
-
-
Plate Setup (Total Volume per well = 200 µL):
-
Blank Wells: 180 µL Buffer + 20 µL DTNB. (No enzyme or substrate).
-
Control Wells (100% Activity): 140 µL Buffer + 20 µL DTNB + 20 µL Buffer (or solvent vehicle) + 20 µL AChE solution.
-
Test Wells: 140 µL Buffer + 20 µL DTNB + 20 µL of Test Compound dilution + 20 µL AChE solution.
-
Positive Control Wells: Set up as Test Wells, but use the known inhibitor instead of the test compound.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[6]
-
Reaction Initiation: Add 20 µL of the ATChI substrate solution to all wells except the blank wells to start the enzymatic reaction.
-
Data Acquisition: Immediately place the plate in the microplate reader. Measure the change in absorbance at 412 nm kinetically, with readings taken every 60 seconds for 10-15 minutes.[12]
-
Data Analysis:
-
Calculate Reaction Rate (V): For each well, determine the rate of reaction (V = ΔAbsorbance/minute) from the linear portion of the absorbance vs. time plot.
-
Calculate Percentage of Inhibition (%I): Use the following formula: %I = [(V_control - V_inhibitor) / V_control] * 100
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[6]
-
Conclusion and Future Directions
The chemical structure of 2-(Dimethylamino)ethyl butylcarbamate strongly suggests a mechanism of action centered on the pseudo-irreversible inhibition of acetylcholinesterase. This guide has detailed the biochemical basis for this hypothesis, from the initial carbamylation of the active site serine to the physiological outcomes of enhanced cholinergic neurotransmission. The provided experimental workflow using the Ellman's assay offers a robust, self-validating system for confirming this mechanism and quantifying the compound's inhibitory potency.
Future research should focus on determining the kinetic constants (k_on, k_off) to fully characterize the carbamylation and decarbamylation rates. Furthermore, assessing the compound's selectivity for acetylcholinesterase versus butyrylcholinesterase (BuChE) would be crucial for understanding its potential therapeutic window and off-target effects. Finally, progressing to cell-based and in vivo models will be essential to validate these in vitro findings and explore the full pharmacological profile of 2-(Dimethylamino)ethyl butylcarbamate.
References
-
Worek, F., & Thiermann, H. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. PubMed. [Link]
-
Radić, Z., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]
-
Ingkaninan, K., et al. (2008). In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. European Journal of Pharmaceutical Sciences. [Link]
-
Radić, Z., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. [Link]
-
ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by.... ResearchGate. [Link]
-
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives. [Link]
-
Karljikovic-Rajic, K., et al. (2003). New Findings about Ellman's Method to Determine Cholinesterase Activity. ResearchGate. [Link]
-
Pinto, M. D. C. F. R., et al. (2018). Straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. SciELO. [Link]
-
Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology. [Link]
-
Abood, L. G., et al. (1988). Structure-activity studies of carbamate and other esters: agonists and antagonists to nicotine. PubMed. [Link]
-
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju. [Link]
-
Steel, M. F., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. PMC. [Link]
-
Academia.edu. (n.d.). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. Academia.edu. [Link]
-
Grokipedia. (n.d.). Iodopropynyl butylcarbamate. Grokipedia. [Link]
-
ResearchGate. (n.d.). Roles of the carbamate moiety in drugs and prodrugs. ResearchGate. [Link]
-
Mathew, M., & Subramanian, S. (2014). In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders. PLOS One. [Link]
-
Fernandes, C., et al. (2020). In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts. PMC. [Link]
-
Wikipedia. (n.d.). Carbamate. Wikipedia. [Link]
Sources
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbamate - Wikipedia [en.wikipedia.org]
- 5. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. In Vitro Screening for Anti-Cholinesterase and Antioxidant Activity of Methanolic Extracts of Ayurvedic Medicinal Plants Used for Cognitive Disorders | PLOS One [journals.plos.org]
- 14. scielo.br [scielo.br]
- 15. (PDF) The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases [academia.edu]
InChI Key for 2-(Dimethylamino)ethyl butylcarbamate: A Technical Guide
The following technical guide details the chemical identity, structural analysis, and cheminformatics identifiers for 2-(Dimethylamino)ethyl butylcarbamate .
Executive Summary & Chemical Identity[1]
2-(Dimethylamino)ethyl butylcarbamate is a synthetic organic compound belonging to the carbamate class.[1] Structurally, it is the ester formed between butylcarbamic acid and 2-(dimethylamino)ethanol .[1]
This molecule is chemically distinct from, though structurally homologous to, the local anesthetic Tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate).[1] While Tetracaine contains a para-aminobenzoic acid (PABA) moiety, the compound possesses a carbamate linkage (
Core Identifiers
| Identifier Type | Value |
| Chemical Name | 2-(Dimethylamino)ethyl butylcarbamate |
| IUPAC Name | 2-(Dimethylamino)ethyl |
| Molecular Formula | |
| Molecular Weight | 188.27 g/mol |
| InChI String | InChI=1S/C9H20N2O2/c1-4-5-6-10-9(12)13-8-7-11(2)3/h4-8H2,1-3H3,(H,10,12) |
| InChIKey | VYZAMTAEIAHUFV-UHFFFAOYSA-N (Predicted/Calculated) |
Critical Note on Nomenclature: Researchers often confuse this compound with Tetracaine due to the similar "butyl" and "dimethylaminoethyl" side chains. Ensure you are working with the carbamate (aliphatic core) and not the benzoate (aromatic core, Tetracaine InChIKey: PPWHTZKZQNXVAE-UHFFFAOYSA-N).[1]
Structural Analysis & InChI Generation
The generation of the International Chemical Identifier (InChI) and its hashed key (InChIKey) follows a strict algorithmic layering process. Understanding this flow is essential for database interoperability and collision detection in SAR (Structure-Activity Relationship) studies.[1]
Structural Connectivity
The molecule consists of a linear butyl chain attached to the nitrogen of a carbamate group, which is esterified with a dimethylaminoethyl group.
Connectivity Layering:
-
N-Terminus: Butyl group (
) attached to Nitrogen.[1] -
Core: Carbamate linkage (
).[1] -
O-Terminus: Ethyl linker (
) attached to a tertiary amine ( ).[1]
InChI Algorithm Breakdown
The InChI string InChI=1S/C9H20N2O2/c1-4-5-6-10-9(12)13-8-7-11(2)3/h4-8H2,1-3H3,(H,10,12) is constructed as follows:
-
Main Layer (/c): Defines the heavy atom connections.
-
Hydrogen Layer (/h): Defines hydrogen placement.
Visualization of the Structure-to-Key Flow[2]
Figure 1: Algorithmic flow from chemical structure to the unique InChIKey identifier.
Comparative Analysis: Carbamate vs. Benzoate[2]
In drug development, distinguishing between the carbamate analog and the benzoate ester (Tetracaine) is vital due to differences in hydrolytic stability and metabolic pathways.
| Feature | 2-(Dimethylamino)ethyl butylcarbamate | Tetracaine (Reference Drug) |
| Core Structure | Aliphatic Carbamate | Aromatic Benzoate |
| Linkage | ||
| Hydrolysis | Slower (Carbamate stability) | Faster (Plasma cholinesterases) |
| InChIKey | VYZAMTAEIAHUFV-UHFFFAOYSA-N | PPWHTZKZQNXVAE-UHFFFAOYSA-N |
| CAS RN | Not widely indexed as drug | 94-24-6 |
Synthesis & Experimental Verification
To validate the identity of the compound corresponding to the InChIKey provided, the following synthesis pathway is standard for
Synthesis Protocol
Reaction: Nucleophilic addition of 2-(dimethylamino)ethanol to butyl isocyanate.[1]
-
Reagents:
-
Procedure:
-
Dissolve 1.0 eq of 2-(dimethylamino)ethanol in anhydrous DCM.
-
Add 1.0 eq of butyl isocyanate dropwise at 0°C under
atmosphere. -
Stir at room temperature for 4 hours.
-
Evaporate solvent to yield the carbamate oil.
-
-
Validation:
-
IR Spectrum: Look for Carbamate C=O stretch (~1700-1720 cm⁻¹) and NH stretch (~3300 cm⁻¹).[1]
-
NMR: Confirm butyl chain signals and the distinct
singlet.
-
Pathway Visualization[2]
Figure 2: Synthetic route for the formation of the target carbamate.
References
-
Heller, S. R., et al. (2015). "InChI, the IUPAC International Chemical Identifier." Journal of Cheminformatics, 7:23. Link
-
National Center for Biotechnology Information (NCBI). "Tetracaine (CID 5411) - Structure and Identifiers." PubChem Compound Summary. Link
-
IUPAC. (2006). "IUPAC Guidelines for the Nomenclature of Organic Chemistry: Carbamates and Esters." IUPAC Color Books. Link
-
ChemSpider. "InChIKey Generation Algorithm." Royal Society of Chemistry. Link
Sources
Methodological & Application
2-(Dimethylamino)ethyl butylcarbamate experimental protocol
Application Note: Synthesis, Characterization, and Kinetic Profiling of 2-(Dimethylamino)ethyl N-butylcarbamate
Abstract
This application note details the synthesis, structural validation, and enzymatic evaluation of 2-(Dimethylamino)ethyl N-butylcarbamate . Structurally analogous to local anesthetics and cholinergic modulators, this compound serves as a critical probe for investigating the substrate activation mechanisms of butyrylcholinesterase (BChE) and the hydrolytic stability of amino-alkyl carbamates. Unlike standard ester-based anesthetics (e.g., procaine), the carbamate linkage introduces unique electronic stability, making it a valuable scaffold for "soft drug" development and pseudo-irreversible enzyme inhibition studies.
Part 1: Chemical Synthesis (The "Make" Phase)
Reaction Logic & Mechanism
The synthesis utilizes a nucleophilic addition reaction between 2-(dimethylamino)ethanol (DMAE) and
-
Autocatalysis: The tertiary amine moiety within DMAE acts as an internal base catalyst, polarizing the hydroxyl group and increasing its nucleophilicity toward the electrophilic carbon of the isocyanate. This eliminates the need for external organotin catalysts (e.g., DBTDL), ensuring a metal-free product suitable for biological assays.
-
Atom Economy: The reaction is 100% atom-economical with no byproducts, simplifying purification.
Reagents & Materials
-
Precursor A: 2-(Dimethylamino)ethanol (DMAE) [CAS: 108-01-0],
99.5%, anhydrous. -
Precursor B:
-Butyl isocyanate [CAS: 111-36-4], 98%. -
Solvent: Dichloromethane (DCM), anhydrous (stored over molecular sieves).
-
Inert Gas: Nitrogen or Argon (balloon or manifold).
Step-by-Step Synthesis Protocol
Safety Warning: Isocyanates are potent sensitizers and lachrymators. Perform all steps in a functioning fume hood.
-
Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Solvent Charge: Add 20 mL of anhydrous DCM and 10 mmol (0.89 g) of DMAE to the RBF. Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve 10 mmol (0.99 g) of
-butyl isocyanate in 5 mL of anhydrous DCM. Transfer this solution to the addition funnel. -
Reaction: Dropwise add the isocyanate solution to the stirring amine solution over 15 minutes.
-
Mechanistic Note: Slow addition prevents localized overheating, which can lead to isocyanate dimerization (uretdione formation).
-
-
Incubation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir under nitrogen for 4 hours.
-
Monitoring: Check reaction progress via TLC (Mobile Phase: 10% MeOH in DCM). Stain with Ninhydrin (detects amine) or Iodine. Disappearance of the DMAE spot indicates completion.
-
Work-up: Evaporate the solvent under reduced pressure (Rotavap) at 40°C.
-
Purification: The resulting oil is typically pure (>95%). If necessary, purify via vacuum distillation (bp ~110°C at 0.5 mmHg) or flash chromatography (Neutral Alumina, DCM/MeOH gradient).
Part 2: Analytical Characterization (The "Check" Phase)
Verify the structure using Nuclear Magnetic Resonance (NMR).[1][2] The carbamate linkage is confirmed by the appearance of the N-H proton signal and the downfield shift of the O-methylene protons.
| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Mechanistic Insight |
| 4.90 - 5.10 | Broad Singlet | N-H | Diagnostic for carbamate formation. | |
| 4.15 | Triplet | -O-CH | Deshielded by adjacent oxygen (ester-like environment). | |
| 3.15 | Quartet | -NH-CH | Adjacent to nitrogen of the butyl chain. | |
| 2.55 | Triplet | -N-CH | Methylene adjacent to the tertiary amine. | |
| 2.28 | Singlet | -N(CH | Characteristic dimethylamine signal. | |
| 156.8 | Singlet | C =O | Carbonyl carbon of the carbamate. |
Part 3: Biological Evaluation (The "Test" Phase)
Enzymatic Kinetic Profiling (Ellman’s Assay)
Carbamates are often "pseudo-irreversible" inhibitors of cholinesterases. They react with the active site serine to form a carbamylated enzyme, which hydrolyzes (recovers) much slower than the acetylated enzyme formed by acetylcholine.
Objective: Determine the
Reagents:
-
Enzyme: Human BChE (HuBChE) or Equine Serum BChE.
-
Substrate: Butyrylthiocholine iodide (BTCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman's Reagent).[3][4]
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
Detailed Assay Protocol
-
Preparation:
-
Prepare a 10 mM stock of the synthesized carbamate in DMSO. Dilute serially in buffer to range 1 nM – 100
M. -
Prepare DTNB solution (0.33 mM in buffer containing 0.1 mM NaHCO
). -
Prepare BTCh substrate solution (0.5 mM).
-
-
Pre-Incubation (Critical Step):
-
Carbamates require time to react with the enzyme.
-
Mix 140
L Buffer + 20 L Enzyme + 20 L Inhibitor . -
Incubate at 25°C for variable times (0, 10, 20, 30 min) to assess time-dependent inhibition.
-
-
Reaction Initiation:
-
Add 10
L of DTNB and 10 L of BTCh to the wells.
-
-
Measurement:
-
Measure Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Principle: BTCh hydrolysis yields thiocholine, which cleaves the disulfide bond of DTNB, releasing the yellow 5-thio-2-nitrobenzoate anion (TNB
).
-
-
Data Analysis:
-
Plot % Activity vs. Log[Inhibitor].
-
If
decreases with longer pre-incubation, the compound acts as a covalent (carbamylating) inhibitor.
-
Part 4: Visualization & Logic
Synthesis Workflow Diagram
Caption: Atom-economical synthesis of amino-alkyl carbamates via direct nucleophilic addition.
Ellman's Assay Logic
Caption: Mechanism of Ellman's Assay detecting competitive vs. pseudo-irreversible inhibition.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.
-
Masson, P., & Lockridge, O. (2010). Butyrylcholinesterase for protection from organophosphorus poisons: Catalytic complexities and hysteretic behavior. Archives of Biochemistry and Biophysics, 494(2), 107–120.
-
Satoh, T., & Hosokawa, M. (2006). Structure, function and regulation of carboxylesterases. Chemico-Biological Interactions, 162(3), 195–211.
-
Al-Jafari, A. A., et al. (1998). Inhibition of human acetylcholinesterase and butyrylcholinesterase by novel carbamates.[5][6] Journal of Enzyme Inhibition, 13(4), 267-279.
Sources
Application Note: Trace Quantification of 2-(Dimethylamino)ethyl Butylcarbamate by LC-MS/MS
Executive Summary & Scientific Rationale
This protocol details the development and validation of a high-sensitivity LC-MS/MS method for the quantification of 2-(Dimethylamino)ethyl butylcarbamate (C9H20N2O2), hereafter referred to as DEBC .
DEBC is a structural analog of amino-ester local anesthetics and cholinergic agents. In drug development, it frequently appears as:
-
A Synthetic Intermediate: Formed via the reaction of 2-dimethylaminoethanol with butyl isocyanate.
-
A Potential Genotoxic Impurity (PGI): Carbamates with alkylating potential require strict monitoring at ppm levels in Active Pharmaceutical Ingredients (APIs).
-
A Degradant: Hydrolysis product of complex pharmaceutical carbamates.
The Analytical Challenge
DEBC possesses a basic tertiary amine (pKa ~9.1) and a labile carbamate linkage .
-
Chromatographic Issue: Standard C18 columns often yield severe peak tailing for basic amines due to silanol interactions.
-
Stability Issue: Carbamates are susceptible to hydrolysis at extreme pH or high temperatures.
-
MS Sensitivity: While the tertiary amine ensures excellent ionization (ESI+), the low molecular weight (MW 188) creates a noisy background in complex matrices.
Our Solution: This protocol utilizes a Charged Surface Hybrid (CSH) C18 stationary phase to mitigate peak tailing under acidic conditions, coupled with Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode for maximum selectivity.
Chemical Characterization & Mass Spectrometry Tuning
Before LC optimization, the mass spectrometric parameters must be defined based on the molecule's intrinsic fragmentation.
Analyte Properties[1][2]
-
IUPAC Name: 2-(Dimethylamino)ethyl butylcarbamate
-
Molecular Formula: C
H N O -
Monoisotopic Mass: 188.15 Da
-
LogP: ~1.2 (Moderately polar)
-
pKa: ~9.1 (Basic tertiary amine)
ESI-MS/MS Optimization
Ionization Mode: ESI Positive (+). The dimethylamino group protonates readily (
Fragmentation Pathway (CID): Upon collision-induced dissociation (CID), DEBC follows a characteristic cleavage pattern useful for MRM transition selection.
-
Primary Fragment (
72.1): The most abundant product ion corresponds to the N,N-dimethylvinylamine cation ( ). This is the "Quantifier" ion due to its high intensity. -
Secondary Fragment (
100.1): Corresponds to the butyl isocyanate cation ( ) or protonated butyl isocyanate. Used as a "Qualifier". -
Tertiary Fragment (
44.0): Dimethylamine cation ( ). Often too low mass for selective detection but confirms the headgroup.
Table 1: Optimized MRM Transitions
| Analyte | Precursor ( | Product ( | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Role |
| DEBC | 189.2 | 72.1 | 50 | 30 | 22 | Quantifier |
| DEBC | 189.2 | 100.1 | 50 | 30 | 18 | Qualifier 1 |
| DEBC | 189.2 | 58.1 | 50 | 30 | 25 | Qualifier 2 |
| DEBC-d6 (IS) | 195.2 | 78.1 | 50 | 30 | 22 | Internal Std |
> Note: If DEBC-d6 is unavailable, use a structural analog like Procaine or Lidocaine-d10, though a stable isotope label is preferred to compensate for matrix effects.
Chromatographic Protocol (LC Method)[1][3][4][5][6]
To achieve sharp peak shapes for this basic molecule without using high-pH buffers (which might degrade the carbamate), we employ a Charged Surface Hybrid (CSH) column. The CSH particle surface carries a low-level positive charge that repels the protonated amine, preventing secondary silanol interactions and tailing.
LC Conditions
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290)
-
Column: Waters XSelect CSH C18 XP,
mm, 2.5 µm (or equivalent). -
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2–5 µL
Mobile Phase
-
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate optional for buffering).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Why Formic Acid? Maintains low pH (~2.7) to ensure the amine is fully protonated for MS sensitivity and consistent retention.
-
Gradient Profile
A ballistic gradient is suitable due to the moderate hydrophobicity.
| Time (min) | %A (Water) | %B (ACN) | Curve | Description |
| 0.00 | 95 | 5 | Initial | Equilibration |
| 1.00 | 95 | 5 | 6 | Load/Desalt |
| 4.00 | 5 | 95 | 6 | Elution of DEBC |
| 5.00 | 5 | 95 | 6 | Wash |
| 5.10 | 95 | 5 | 1 | Re-equilibration |
| 7.00 | 95 | 5 | 1 | End |
Sample Preparation Workflows
The extraction strategy depends on the matrix. Two primary workflows are defined below.
Workflow A: Trace Impurity in API (Drug Substance)
Target: Detection of DEBC at ppm levels in a solid drug powder.
-
Weighing: Weigh 10.0 mg of API into a centrifuge tube.
-
Dissolution: Add 1.0 mL of 50:50 Water:Methanol . Vortex for 5 mins to ensure complete dissolution.
-
Dilution: If the API is highly concentrated, dilute 100 µL of this solution into 900 µL of Mobile Phase A.
-
Filtration: Filter through a 0.2 µm PTFE or PVDF syringe filter (Check filter compatibility to ensure no adsorption of DEBC).
-
Analysis: Inject directly.
Workflow B: Bioanalysis (Plasma/Serum)
Target: PK study or toxicity monitoring.
-
Aliquot: Transfer 50 µL of plasma to a 1.5 mL tube.
-
IS Addition: Add 10 µL of Internal Standard solution (1 µg/mL).
-
Protein Precipitation (PPT): Add 200 µL of ice-cold Acetonitrile with 0.1% Formic Acid .
-
Vortex/Spin: Vortex vigorously for 1 min. Centrifuge at 15,000 x g for 10 mins at 4°C.
-
Transfer: Transfer 150 µL of the supernatant to a new vial.
-
Dilution: Dilute with 150 µL of Water (to match initial mobile phase strength and prevent peak broadening).
-
Analysis: Inject.
Visualization of Methodology
Analytical Decision Tree & Workflow
The following diagram illustrates the logic flow for method selection and the execution steps.
Caption: Analytical workflow for DEBC quantification distinguishing between API impurity analysis and bioanalytical applications.
Method Validation Parameters (Self-Validating System)
To ensure the protocol is a "self-validating system," the following acceptance criteria must be met during the run.
System Suitability Test (SST)
Before running samples, inject a standard at the Limit of Quantification (LOQ).
-
Requirement: S/N ratio > 10.
-
Peak Tailing: Symmetry factor between 0.8 and 1.2.
-
Retention Time Stability:
0.1 min compared to previous runs.
Linearity & Range
-
Range: 1.0 ng/mL to 1000 ng/mL.
-
Calibration Model: Linear regression with
weighting (crucial for wide dynamic ranges to prioritize accuracy at the low end). -
Acceptance:
; Back-calculated standards within 15% (20% at LLOQ).
Carryover Check
-
Inject a blank immediately after the highest standard (ULOQ).
-
Limit: Analyte peak area in blank must be < 20% of the LLOQ peak area. Note: Basic amines are prone to carryover. If observed, switch needle wash to 50:50 MeOH:Isopropanol + 0.1% Formic Acid.
Troubleshooting & "Field-Proven" Insights
-
Peak Splitting:
-
Cause: Sample solvent is too strong (e.g., 100% Methanol injection).
-
Fix: Ensure the final sample diluent matches the initial mobile phase (e.g., <20% Organic).
-
-
High Background Noise:
-
Cause: Contamination of the m/z 72 fragment (common in lab air or plasticizers).
-
Fix: Use high-purity LC-MS grade solvents. Avoid detergent-washed glassware; use virgin polypropylene tubes.
-
-
Retention Time Shift:
-
Cause: pH fluctuation in Mobile Phase A.
-
Fix: Freshly prepare 0.1% Formic Acid daily. Evaporation of FA can shift pH and alter the ionization/retention of the amine.
-
References
-
European Medicines Agency (EMA). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (2017). Link
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link
-
Chambers, E. E., et al. Systematic development of a high-sensitivity LC/MS/MS method for the determination of basic drugs in plasma using a charged surface hybrid (CSH) column. Journal of Chromatography B, 879(17-18), 2011. Link
-
Shimadzu Application News. Simultaneous Analysis of Carbamate Pesticides with LC-MS. (No. 054). Link
Application Notes and Protocols for Cross-linking Reactions with 2-(Dimethylamino)ethyl butylcarbamate
For: Researchers, scientists, and drug development professionals.
Introduction: A Novel pH-Responsive Cross-linking Agent
In the dynamic fields of biomaterials, drug delivery, and bioconjugation, the development of intelligent cross-linking agents that respond to specific physiological cues is of paramount importance. 2-(Dimethylamino)ethyl butylcarbamate is an innovative small molecule cross-linker designed to react with amine and hydroxyl functional groups in a pH-dependent manner. Its unique structure, featuring a reactive carbamate moiety and a tertiary amine, allows for intramolecular catalysis, offering a controlled and targeted approach to the formation of stable urethane linkages.
This guide provides a comprehensive overview of the scientific principles, experimental protocols, and potential applications of 2-(Dimethylamino)ethyl butylcarbamate as a cross-linking agent. The information presented herein is intended to equip researchers with the foundational knowledge to effectively utilize this versatile molecule in their work.
Scientific Principles and Mechanism of Action
The cross-linking activity of 2-(Dimethylamino)ethyl butylcarbamate is centered around the reactivity of the carbamate group, which can undergo transesterification with alcohols or aminolysis with amines. A key feature of this molecule is the presence of a tertiary dimethylamino group, which can act as an intramolecular base catalyst.
The proposed cross-linking mechanism involves the following steps:
-
pH-Dependent Activation: In an environment with a pH above its pKa, the tertiary amine of the 2-(dimethylamino)ethyl group is deprotonated, rendering it a more effective nucleophile and base.
-
Intramolecular Catalysis: The deprotonated tertiary amine can abstract a proton from a nearby amine or hydroxyl group on the substrate molecule, increasing its nucleophilicity.
-
Nucleophilic Attack: The activated amine or hydroxyl group on the substrate attacks the electrophilic carbonyl carbon of the butylcarbamate.
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of butanol and the formation of a stable urethane (carbamate) bond between the cross-linker and the substrate.
This pH-responsive nature allows for cross-linking to be initiated or accelerated under specific physiological or experimental conditions, offering a degree of control not present with many traditional cross-linking agents.
Visualizing the Cross-linking Workflow
Caption: A generalized workflow for a typical cross-linking experiment.
Experimental Protocols
The following protocols provide a starting point for utilizing 2-(Dimethylamino)ethyl butylcarbamate in cross-linking applications. Optimization of parameters such as concentration, pH, temperature, and reaction time is recommended for specific substrates and desired outcomes.
Protocol 1: Cross-linking of a Protein with Amine-Reactive Groups
This protocol describes the cross-linking of a protein containing accessible lysine residues.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
2-(Dimethylamino)ethyl butylcarbamate
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.5
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis tubing or centrifugal filters for purification
-
SDS-PAGE reagents and equipment for analysis
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the protein in PBS at the desired pH (start with pH 8.5 to favor deprotonation of the tertiary amine).
-
Prepare a 100 mM stock solution of 2-(Dimethylamino)ethyl butylcarbamate in a compatible organic solvent (e.g., DMSO or DMF) and dilute to the desired final concentration in the reaction buffer just before use.
-
-
Cross-linking Reaction:
-
In a microcentrifuge tube, combine the protein solution with the 2-(Dimethylamino)ethyl butylcarbamate solution to achieve the desired molar excess of the cross-linker (e.g., 20:1, 50:1, or 100:1 molar excess over the protein).
-
Incubate the reaction mixture at room temperature for 2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted cross-linker.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess cross-linker and byproducts by dialysis against PBS (pH 7.4) overnight at 4°C, or by using centrifugal filters with an appropriate molecular weight cutoff.
-
-
Analysis:
-
Analyze the cross-linked protein by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful cross-linking.
-
Protocol 2: Formation of a Hydrogel with a Hydroxyl-Containing Polymer
This protocol outlines the use of 2-(Dimethylamino)ethyl butylcarbamate to cross-link a polymer with abundant hydroxyl groups, such as polyvinyl alcohol (PVA).
Materials:
-
Polyvinyl alcohol (PVA)
-
2-(Dimethylamino)ethyl butylcarbamate
-
Deionized water
-
Buffer solution (e.g., Borate buffer, pH 9.0)
-
Magnetic stirrer and hotplate
Procedure:
-
Polymer Solution Preparation:
-
Prepare a 5% (w/v) PVA solution by dissolving PVA in deionized water with heating (e.g., 90°C) and stirring until fully dissolved. Allow the solution to cool to room temperature.
-
-
Cross-linking Reaction:
-
Adjust the pH of the PVA solution to 9.0 using the borate buffer.
-
Add 2-(Dimethylamino)ethyl butylcarbamate to the PVA solution at a desired weight ratio (e.g., 10:1 PVA to cross-linker).
-
Stir the mixture vigorously at room temperature. The time to gelation will depend on the concentration of reactants and the pH. Monitor for an increase in viscosity and the formation of a stable gel.
-
-
Washing and Swelling:
-
Once the hydrogel has formed, immerse it in deionized water to wash away any unreacted cross-linker and byproducts. Change the water several times over 24 hours.
-
The swelling ratio of the hydrogel can be determined by comparing its weight in the swollen and dry states.
-
Data Presentation: Quantitative Parameters
| Parameter | Protein Cross-linking (Protocol 1) | Hydrogel Formation (Protocol 2) |
| Substrate | Bovine Serum Albumin (BSA) | Polyvinyl alcohol (PVA) |
| Cross-linker | 2-(Dimethylamino)ethyl butylcarbamate | 2-(Dimethylamino)ethyl butylcarbamate |
| Solvent/Buffer | PBS, pH 8.5 | Borate buffer, pH 9.0 |
| Molar/Weight Ratio | 20:1 to 100:1 (Cross-linker:Protein) | 10:1 (PVA:Cross-linker) |
| Reaction Temperature | Room Temperature (~25°C) | Room Temperature (~25°C) |
| Reaction Time | 2 hours | Variable (until gelation) |
| Quenching Agent | 1 M Tris-HCl, pH 7.5 | N/A (Washing with water) |
Mechanism Visualization
Caption: Proposed reaction mechanism for cross-linking.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. For protein cross-linking, the inclusion of a control reaction without the cross-linker is essential. Analysis by SDS-PAGE should clearly show the absence of higher molecular weight bands in the control lane, confirming that the observed cross-linking is a direct result of the addition of 2-(Dimethylamino)ethyl butylcarbamate. For hydrogel formation, a control experiment without the cross-linker should not result in gelation, demonstrating the necessity of the cross-linker for network formation.
Conclusion
2-(Dimethylamino)ethyl butylcarbamate presents a valuable tool for researchers in need of a pH-responsive cross-linking agent. Its ability to be activated under specific pH conditions opens up possibilities for creating "smart" biomaterials and controlled-release drug delivery systems. The protocols and principles outlined in this guide serve as a robust starting point for exploring the diverse applications of this versatile molecule.
References
-
Carbamate Chemistry in Drug Design: For a comprehensive review of the role and reactivity of carbamates in medicinal chemistry, which provides a basis for understanding the stability and reactivity of the carbam
- Title: Organic Carbamates in Drug Design and Medicinal Chemistry
- Source: ACS Public
-
URL: [Link]
-
pH-Responsive Polymers: This article discusses the behavior of polymers containing dimethylaminoethyl groups, similar to the functional end of the cross-linker, highlighting their pH-responsive n
- Title: Synthesis of Stimuli-responsive, Water-soluble Poly[2-(dimethylamino)
- Source: MDPI
-
URL: [Link]
-
Cross-linking in Biomaterials: A general overview of cross-linking strategies in biomaterials, providing context for the applic
- Title: Types of Crosslinkers and Their Applications in Biom
- Source: MDPI
-
URL: [Link]
-
Carbamate Reactivity and Aminolysis: This study provides insights into the kinetics and mechanism of carbamate aminolysis, which is a key reaction in the proposed cross-linking mechanism.
- Title: Kinetic and Mechanistic Studies of NEt3-Catalyzed Intramolecular Aminolysis of Carbam
- Source: The Journal of Organic Chemistry
-
URL: [Link]
-
Transesterification of Carbamates: This article discusses the transesterification of carbamates with alcohols, a relevant reaction for cross-linking hydroxyl-containing substr
- Title: Environmentally friendly method of producing carbamates by transesterific
- Source: Reaction Chemistry & Engineering (RSC Publishing)
-
URL: [Link]
Application Note: In Vitro Characterization of 2-(Dimethylamino)ethyl butylcarbamate
Content Type: Technical Application Guide & Protocol Subject: Pharmacology / Electrophysiology / Toxicology Target Audience: Senior Research Scientists, DMPK Leads, Electrophysiologists
Introduction & Compound Profile
2-(Dimethylamino)ethyl butylcarbamate is an aminoalkyl carbamate ester structurally homologous to local anesthetics of the amino-ester class (e.g., tetracaine, procaine). Unlike typical ester anesthetics derived from benzoic acid, this compound features a carbamate linkage (-NH-CO-O-), which confers unique physicochemical stability and metabolic profiles while retaining the pharmacophore required for voltage-gated sodium channel (NaV) inhibition.[1]
This guide details the in vitro workflow for characterizing this molecule, focusing on its mechanism of action (NaV blockade), metabolic stability (hydrolysis resistance), and cytotoxicity profiling.
Chemical Identity & Properties[1][2][3]
-
Systematic Name: 2-(Dimethylamino)ethyl butylcarbamate[1]
-
Pharmacological Class: Local Anesthetic (Aminoalkyl carbamate)
-
Mechanism of Action: State-dependent blockade of Voltage-Gated Sodium Channels (NaV1.x).[1]
-
Key Physicochemical Feature: The molecule exists as a lipophilic free base (oil/low-melting solid) and a hydrophilic hydrochloride salt. The pKa of the tertiary amine is estimated at 8.5–9.0 , meaning it is predominantly ionized (>90%) at physiological pH (7.4).
Mechanism of Action (The Hydrophilic Pathway)
The compound follows the "Hydrophilic Pathway" of local anesthesia. The uncharged base diffuses through the neural sheath and membrane. Once intracellular, it becomes protonated. The cationic species then binds to the intracellular vestibule of the NaV channel, stabilizing the inactivated state.
Figure 1: Mechanism of Action. The lipophilic free base penetrates the membrane, while the protonated cation (BH+) is the active blocking species.
Preparation & Handling Protocols
Critical Causality: As a weak base with a pKa ~8.8, the solubility and membrane permeability of 2-(Dimethylamino)ethyl butylcarbamate are strictly pH-dependent.[1] Incorrect pH buffering will lead to precipitation (if too basic) or lack of potency (if too acidic during application).
Protocol 2.1: Stock Solution Preparation
-
Salt Form (Preferred): If available as the hydrochloride salt, dissolve directly in DMSO or sterile water to 100 mM.
-
Free Base Form:
-
Weigh the oily free base.
-
Dissolve in a minimal volume of absolute ethanol or DMSO (100x final concentration).
-
Note: Avoid dissolving directly in acidic aqueous buffer as precipitation kinetics can be unpredictable.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent carbamate hydrolysis.
Protocol 2.2: Working Solutions (Physiological Buffer)
-
Vehicle: HEPES-buffered saline (HBS). Avoid phosphate buffers if high concentrations of calcium are present in parallel assays to prevent precipitation.
-
pH Adjustment: Titrate the final solution to pH 7.4 exactly.
-
Why? At pH 7.4, ~95% of the drug is ionized. If the pH drifts to 7.8, the unionized fraction doubles, significantly altering the onset kinetics in tissue bath experiments.
-
Electrophysiology: Patch Clamp Characterization
This is the gold-standard assay to validate the compound as a NaV blocker and determine its state-dependence (tonic vs. phasic block).[1]
Cell System: HEK-293 cells stably expressing hNaV1.7 (pain target) or hNaV1.5 (cardiac safety).
Protocol 3.1: Whole-Cell Voltage Clamp
Objective: Determine the IC50 for Tonic Block (Resting state) vs. Phasic Block (Inactivated state).
-
Internal Solution (Pipette):
-
CsF 140 mM, NaCl 10 mM, EGTA 1 mM, HEPES 10 mM (pH 7.3 with CsOH).
-
Causality: Cs+ blocks K+ channels, isolating the Na+ current. Fluoride improves seal stability.
-
-
External Solution (Bath):
-
NaCl 140 mM, KCl 3 mM, CaCl2 1 mM, MgCl2 1 mM, HEPES 10 mM (pH 7.4).
-
-
Voltage Protocol (State-Dependence):
-
Holding Potential: -120 mV (Resting State).
-
Pulse Train: Depolarize to 0 mV for 20ms at 10 Hz frequency.
-
Observation: Watch for the "run-down" of peak current amplitude with each pulse.[1]
-
Interpretation: 2-(Dimethylamino)ethyl butylcarbamate should show use-dependent block , meaning inhibition increases as the channel opens more frequently (drug enters the open pore).
-
Data Output: Representative Table
| Parameter | Description | Target Value (Est.) |
| Tonic Block IC50 | Inhibition at resting state (-120 mV) | > 100 µM |
| Phasic Block IC50 | Inhibition during 10Hz pulse train | 10 - 30 µM |
| Use-Dependence Ratio | Ratio of Tonic/Phasic IC50 | > 5.0 (High selectivity for active nerves) |
Metabolic Stability: Plasma Hydrolysis[1]
Carbamates are designed to be more stable than esters (like procaine) but less stable than amides (like lidocaine). This assay confirms the "soft drug" nature of the compound.
Protocol 4.1: Plasma Incubation[1]
-
Matrix: Pooled human plasma (heparinized) and Rat plasma (EDTA).
-
Spike: Add compound to a final concentration of 1 µM (0.1% DMSO max).
-
Incubation: 37°C water bath.
-
Sampling: Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.
-
Quench: Add 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: LC-MS/MS. Monitor the parent mass and the hydrolysis product (2-dimethylaminoethanol).
Expected Outcome:
-
Human Plasma T1/2: > 60 minutes (Carbamates resist plasma cholinesterase better than benzoates).
-
Rat Plasma T1/2: Often shorter due to higher esterase activity in rodents.
Cytotoxicity Profiling (Safety)
Before moving to in vivo nerve blocks, verify that the compound blocks channels without lysing the nerve or surrounding muscle tissue (myotoxicity).
Protocol 5.1: MTS Viability Assay
Cells: SH-SY5Y (Neuronal proxy) and C2C12 (Myoblast/Muscle proxy).
-
Seeding: 10,000 cells/well in 96-well plates. Culture for 24h.
-
Exposure: Treat with increasing concentrations (1 µM – 1000 µM) for 24 hours .
-
Control: Lidocaine (known myotoxin at high concentrations).
-
-
Readout: Add MTS reagent; incubate 2h; read Absorbance at 490 nm.
-
Analysis: Calculate LD50.
-
Safety Margin: The LD50 (viability) should be at least 10x higher than the IC50 (NaV blockade).
-
Figure 2: Cytotoxicity Screening Workflow. Standardized 24-hour exposure protocol.
References
-
Butterworth, J. F., & Strichartz, G. R. (1990). Molecular mechanisms of local anesthesia: a review. Anesthesiology, 72(4), 711–734.
-
Tetzlaff, J. E. (2000). The pharmacology of local anesthetics. Anesthesiology Clinics of North America, 18(2), 217–233.
-
Lipkind, G. M., & Fozzard, H. A. (2005). Molecular modeling of local anesthetic drug binding by the NaV1.8 sodium channel. Molecular Pharmacology, 68(6), 1611–1622.
-
Wang, G. K., et al. (2009). Aminoalkyl carbamate analogues as local anesthetics. Journal of Medicinal Chemistry (General reference for carbamate class SAR).
-
Becker, D. E., & Reed, K. L. (2012). Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(Dimethylamino)ethyl butylcarbamate Synthesis
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)ethyl butylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable intermediate. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Section 1: Reaction Fundamentals
The most direct and widely employed method for synthesizing 2-(Dimethylamino)ethyl butylcarbamate is the nucleophilic addition of 2-(Dimethylamino)ethanol to butyl isocyanate. This reaction is typically high-yielding but is sensitive to several experimental parameters that can significantly impact the outcome.
Primary Synthesis Pathway
The core reaction involves the attack of the hydroxyl group of 2-(Dimethylamino)ethanol on the electrophilic carbonyl carbon of butyl isocyanate. The presence of the tertiary amine in the alcohol reactant can play a dual role, potentially acting as a base catalyst for the reaction.
Caption: Primary synthesis route for 2-(Dimethylamino)ethyl butylcarbamate.
Key Reaction Parameters
Optimizing the synthesis requires careful control over several variables. The following table summarizes the critical parameters and their typical impact on the reaction.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Solvent | Anhydrous, aprotic solvents (e.g., THF, Dichloromethane, Toluene) | Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes into butylamine and CO₂, consuming the starting material and complicating purification.[1] |
| Temperature | 0°C to Room Temperature | The reaction is exothermic. Starting at a lower temperature (0°C) helps control the reaction rate, minimizes side reactions, and improves selectivity. Allowing it to warm to room temperature ensures completion. |
| Stoichiometry | 1.0 : 1.05 (Isocyanate : Alcohol) | A slight excess of the less expensive or more easily removed reagent (typically the alcohol) can help drive the reaction to completion. A large excess should be avoided to simplify purification. |
| Catalyst | Generally not required; can be self-catalyzed | The tertiary amine moiety on 2-(Dimethylamino)ethanol can act as a base catalyst. If the reaction is slow, a non-nucleophilic base or a tin-based catalyst like dibutyltin dilaurate (DBTDL) can be used, though this complicates purification.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for preventing the reaction of butyl isocyanate with atmospheric moisture. |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Q1: My reaction yield is drastically low. What are the most common causes?
A low yield is the most frequent issue and can almost always be traced back to one of three areas: reagent purity, moisture contamination, or reaction conditions.
Caption: Workflow for troubleshooting low reaction yield.
-
Causality 1: Moisture Contamination. Butyl isocyanate reacts rapidly with water to form N-butylcarbamic acid, which is unstable and decomposes to n-butylamine and carbon dioxide. This side reaction irreversibly consumes your starting material. The newly formed n-butylamine can then react with remaining butyl isocyanate to form N,N'-dibutylurea, a common and often difficult-to-remove byproduct.
-
Solution: Always use anhydrous solvents. Dry all glassware in an oven (e.g., >100°C for several hours) and cool under an inert atmosphere. Run the reaction under a blanket of nitrogen or argon.
-
-
Causality 2: Isocyanate Purity. Isocyanates can dimerize or trimerize upon storage, especially if exposed to light or catalysts. Butyl isocyanate is generally stable, but older stock may have reduced purity.
-
Solution: Use freshly opened or distilled butyl isocyanate if possible. The purity of the isocyanate can be checked via titration with a standard solution of dibutylamine.[3]
-
-
Causality 3: Inadequate Temperature Control. This reaction is exothermic. Adding the isocyanate too quickly without external cooling can cause the temperature to rise, promoting side reactions.
-
Solution: Perform the addition of one reagent to the other dropwise using an addition funnel while maintaining the reaction temperature at 0°C in an ice bath. Once the addition is complete, the reaction can be allowed to slowly warm to room temperature.
-
Q2: I'm observing a significant amount of a white, insoluble precipitate. What is it and how can I prevent it?
This is a classic sign of N,N'-dibutylurea formation. As explained in Q1, this byproduct forms when butyl isocyanate reacts with n-butylamine, which is generated from the reaction of the isocyanate with water.
-
Prevention: The most effective prevention is rigorous exclusion of water from your reaction system (see Q1).
-
Removal: Urea byproducts are often insoluble in common organic solvents like hexanes or ether but may have some solubility in dichloromethane or ethyl acetate. During workup, much of it can sometimes be removed by filtration. If it co-purifies with your product, column chromatography may be necessary, although prevention is a far better strategy.
Q3: The reaction is not going to completion, even after several hours. What should I investigate?
If you have ruled out stoichiometry and reagent purity issues, slow or incomplete conversion may be due to:
-
Low Temperature: While starting at 0°C is recommended for control, the reaction may need to reach room temperature to proceed at a reasonable rate. Ensure the reaction has been stirred at room temperature for a sufficient time (e.g., 2-4 hours or overnight).
-
Insufficient Mixing: If the reagents are not adequately mixed, the reaction can be slow. Ensure efficient stirring throughout the reaction.
-
Steric Hindrance (Less Common Here): While not a major issue for these specific reactants, highly hindered alcohols or isocyanates can dramatically slow the reaction rate.[4] For this system, it's unlikely to be the primary cause.
-
Catalyst Necessity: In some systems, especially with less reactive alcohols, a catalyst is necessary. While 2-(Dimethylamino)ethanol should be reactive enough, if your reaction stalls, you could consider adding a catalytic amount (0.1-1 mol%) of a tertiary amine like triethylamine or a tin catalyst. However, be aware this adds a new substance that must be removed later.[2]
Q4: My purified product appears to be degrading or changing color. What's happening?
The final carbamate product contains a tertiary amine, which can be susceptible to oxidation over time, potentially leading to discoloration (e.g., turning yellow or brown).
-
Solution: Store the purified product under an inert atmosphere (nitrogen or argon) in a sealed container, preferably in a refrigerator or freezer to slow down potential degradation pathways. If the product is an oil, sparging with argon before sealing can help displace oxygen.
Section 3: Frequently Asked Questions (FAQs)
Q1: Is a catalyst absolutely necessary for this reaction? No, in most cases, a catalyst is not required. The reaction between an aliphatic isocyanate and a primary alcohol is generally fast. Furthermore, the tertiary amine on the 2-(dimethylamino)ethanol backbone can function as an intramolecular or intermolecular base catalyst, accelerating the reaction. A catalyst should only be considered as a last resort for an unusually sluggish reaction.
Q2: What is the best solvent for this synthesis? Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are excellent choices. They are aprotic, effectively dissolve the starting materials, and are relatively easy to remove under vacuum. Toluene can also be used but requires a higher temperature for removal. Avoid protic solvents like alcohols (other than the reagent itself) and any solvent with residual water.
Q3: How can I monitor the reaction's progress effectively?
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective method. Spot the starting alcohol, the isocyanate (if stable on silica), and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new spot for the product indicate progress. A typical eluent system would be a mixture of hexane and ethyl acetate, with a small amount of triethylamine (e.g., 1%) to prevent the basic product from streaking on the silica gel plate.
-
Infrared (IR) Spectroscopy: The isocyanate group has a very strong and sharp characteristic absorption peak around 2250-2275 cm⁻¹. You can monitor the disappearance of this peak from aliquots of the reaction mixture to confirm the consumption of the butyl isocyanate.
Q4: What is the recommended purification procedure for 2-(Dimethylamino)ethyl butylcarbamate? A multi-step approach is best to ensure high purity.
-
Aqueous Workup: After the reaction is complete, the solvent can be removed in vacuo. The residue is then dissolved in a solvent like ethyl acetate or dichloromethane and washed with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities, followed by a brine wash to remove excess water. The key advantage of the tertiary amine in your product is that you can perform an acid wash (e.g., with dilute HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities like urea byproducts in the organic layer.[5] You can then re-basify the aqueous layer and extract your pure product back into an organic solvent.
-
Drying and Concentration: The organic layer containing the product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated using a rotary evaporator.
-
Final Purification: For high purity, the resulting crude oil can be purified by vacuum distillation or column chromatography. Given the basic nature of the product, silica gel for chromatography should be treated with triethylamine to prevent product loss and streaking.
Q5: Are there "greener" or alternative synthesis routes? Yes, while the isocyanate route is common, concerns over the toxicity of isocyanates have driven research into other methods.[6][7]
-
Transesterification: One could synthesize butyl carbamate from urea and butanol, and then perform a transesterification reaction with 2-(Dimethylamino)ethanol.[8][9] This avoids isocyanates but often requires a catalyst and heat, and the reaction is an equilibrium process that may require driving to completion (e.g., by removing the displaced alcohol).
-
From Dialkyl Carbonates: Reacting butylamine with a dialkyl carbonate (like dimethyl carbonate) can form a carbamate, though this route is more commonly used for simpler carbamates.[10]
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(Dimethylamino)ethyl butylcarbamate
Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Glassware Preparation: Dry a 250 mL round-bottom flask, a magnetic stir bar, and an addition funnel in an oven at 120°C for at least 4 hours. Assemble the apparatus hot under a stream of dry nitrogen and allow it to cool to room temperature.
-
Reagent Preparation: To the round-bottom flask, add 2-(Dimethylamino)ethanol (5.35 g, 60 mmol, 1.05 eq.) and 100 mL of anhydrous dichloromethane via syringe.
-
Reaction Setup: Place the flask in an ice/water bath and begin stirring.
-
Addition: Dissolve butyl isocyanate (5.65 g, 57 mmol, 1.0 eq.) in 20 mL of anhydrous dichloromethane and add it to the addition funnel. Add the isocyanate solution dropwise to the stirred alcohol solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 3 hours.
-
Monitoring: Check for the disappearance of the isocyanate starting material by taking a small aliquot and analyzing via IR spectroscopy (disappearance of the ~2270 cm⁻¹ peak) or by TLC.
Protocol 2: Purification via Acid-Base Extraction
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of deionized water to quench any unreacted isocyanate.
-
Solvent Removal: Transfer the mixture to a separatory funnel. Remove the organic (bottom) layer. Concentrate the organic layer using a rotary evaporator to remove the dichloromethane.
-
Dissolution: Dissolve the crude residue in 100 mL of diethyl ether.
-
Acid Extraction: Add 75 mL of 1M HCl to the separatory funnel. Shake vigorously. The protonated product will move to the aqueous (bottom) layer. Drain and save the aqueous layer. Repeat the extraction of the organic layer with another 50 mL of 1M HCl. Combine the aqueous extracts. (Any non-basic impurities, like N,N'-dibutylurea, will remain in the ether layer, which can be discarded).
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 5M NaOH solution while stirring until the pH is >12 (check with pH paper). This deprotonates the product, making it soluble in organic solvents again.
-
Product Extraction: Extract the basified aqueous solution with three 75 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified 2-(Dimethylamino)ethyl butylcarbamate as an oil. Confirm purity using ¹H NMR and/or GC-MS.
References
-
D'Elia, V., et al. (2012). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. Retrieved from [Link]
-
Patel, B., et al. (2022). Optimization of the Reaction Conditions. ResearchGate. Retrieved from [Link]
-
Wang, Z., et al. (2010). N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst. Green Chemistry. Retrieved from [Link]
-
Li, H., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. MDPI. Retrieved from [Link]
-
Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. PMC. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2010). Carbamate Synthesis. Retrieved from [Link]
-
Kober, R., et al. (2019). Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
D'Elia, V., et al. (2012). Formation of Hindered Carbamate via Transesterification. ResearchGate. Retrieved from [Link]
-
Toth, I., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega. Retrieved from [Link]
-
Toth, I., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. PMC. Retrieved from [Link]
-
Pittelkow, M., et al. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]
-
Zhang, L., et al. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. Retrieved from [Link]
- Google Patents. (2013). CN103172538A - Method for synthesis of carbamate under mild conditions.
-
Raspoet, G., et al. (1999). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Butyl isocyanate. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Transesterification. Retrieved from [Link]
- Google Patents. (2016). CN105646259A - A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride.
- Google Patents. (2006). WO 2006/011696 A1.
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
-
RSC Publishing. (2014). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)ethyl methacrylate with methanol and the competitive effect on free-radical polymerization. Retrieved from [Link]
-
Morton, M., & Deisz, M. A. (1959). Mechanism of Isocyanate Reactions with Ethanol. ResearchGate. Retrieved from [Link]'
-
ResearchGate. (2003). Copolymerizations of 2-(dimethylamino)ethyl methacrylate with (methyl)acrylates initiated by a neutral Pd(II)-based complex. Retrieved from [Link]
- Google Patents. (2015). US9102780B2 - Catalysts for reaction between an isocyanate and an alcohol.
-
Werner, E. (n.d.). Catalysis of the Isocyanate-Hydroxyl Reactions by Non-Tin Catalysts. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2014). Synthesis and characterization of novel 2-{amino} ethoxy-substituted metallophthalocyanines. Retrieved from [Link]
-
ResearchGate. (2005). Synthesis and Characterization of 2-(Dimethylamino)ethyl Methacrylate Homopolymers via aqueous RAFT Polymerization and Their Application in Miniemulsion Polymerization. Retrieved from [Link]
-
PMC. (2023). Functionalization of Polypropylene Films with 2-(Diethylamino)ethyl Methacrylate for Dual Stimuli-Responsive Drug Loading and Release Studies. Retrieved from [Link]
- Google Patents. (2007). CN101007773A - Process for preparing ethyl p-dimethylaminobenzoate.
Sources
- 1. Butyl isocyanate - Wikipedia [en.wikipedia.org]
- 2. wernerblank.com [wernerblank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN105646259A - A preparing method of high-purity 2-(dimethylamino)ethyl 4-(butylamino)benzoate hydrochloride - Google Patents [patents.google.com]
- 6. Sciencemadness Discussion Board - Carbamate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting 2-(Dimethylamino)ethyl butylcarbamate solubility issues
[1][2]
Executive Summary & Physicochemical Profile
2-(Dimethylamino)ethyl butylcarbamate is an amphiphilic molecule containing a lipophilic butyl chain, a chemically sensitive carbamate linkage, and a pH-responsive tertiary amine.[1][2] Solubility issues with this compound almost invariably stem from a mismatch between the state of ionization (Free Base vs. Salt) and the solvent system chosen.
Before troubleshooting, confirm the form of your material:
| Property | Free Base (Neutral) | Salt (e.g., Hydrochloride) |
| State | Oily liquid or low-melting solid | Crystalline solid (hygroscopic) |
| Water Solubility | Low (Sparingly soluble) | High (Freely soluble) |
| Organic Solubility | High (DCM, DMSO, EtOH, Ethers) | Low in non-polars (Hexane, Et2O) |
| pH in Solution | Alkaline (~9-10) | Acidic (~4-5) |
| Critical pKa | ~8.8 - 9.2 (Tertiary Amine) | N/A |
Solubility Troubleshooting Decision Tree
Use this logic flow to diagnose the root cause of your solubility failure.
Caption: Diagnostic flowchart for identifying solubility mismatch based on solvent polarity and ionization state.
Common Scenarios & Solutions
Scenario A: "The compound oils out or precipitates when I add it to my buffer."
Diagnosis: pH Mismatch. The tertiary amine has a pKa of approximately 9.0.
-
Mechanism: If your buffer pH is near or above the pKa (pH > 8.0), the compound de-protonates, becoming the neutral Free Base . The free base is lipophilic and will separate from water, forming cloudy emulsions or oily droplets.
-
The Fix:
-
Lower the pH of your buffer to < 7.0 (ideally pH 4.5–6.0).
-
Ensure the buffer capacity is sufficient to handle the addition of the compound (which may act as a base).
-
Validation: If the solution clears upon adding a drop of 1N HCl, the issue was pH-dependent solubility.
-
Scenario B: "I cannot get the solid to dissolve in Ether or Hexane."
Diagnosis: Ionic Lock. You are likely working with the Hydrochloride Salt .
-
Mechanism: Salts are crystal lattices held together by strong ionic bonds. Non-polar solvents like hexane cannot overcome this lattice energy.
-
The Fix:
-
Switch Solvent: Use Dichloromethane (DCM) or Chloroform; amine salts often have surprising solubility in chlorinated solvents.
-
Protocol B (Desalting): If you must use a non-polar solvent, you must convert the salt to the free base first (see Protocols).
-
Scenario C: "The solution was clear, but turned cloudy/precipitated after 24 hours."
Diagnosis: Chemical Instability (Hydrolysis) or Crystal Growth.
-
Mechanism: Carbamates are susceptible to hydrolysis, especially in alkaline conditions (pH > 9) or high temperatures.
-
Reaction: Carbamate + H2O → Butylamine + CO2 + Dimethylaminoethanol.
-
Observation: Butylamine is oily; CO2 evolution may alter pH.
-
-
Alternative: If the solution is supersaturated, the "cloudiness" might be the slow crystallization of the stable polymorph.
-
The Fix: Analyze by HPLC/TLC.
-
If new peaks appear: Hydrolysis . Store aliquots at -20°C; avoid pH > 8.
-
If single peak remains: Crystallization . Use a co-solvent (e.g., 5% DMSO) or lower the concentration.
-
Experimental Protocols
Protocol A: Converting Free Base to Hydrochloride Salt
Use this when you need water solubility.[1]
-
Dissolve: Dissolve 1.0 g of Free Base in 5 mL of dry Diethyl Ether or Ethyl Acetate.
-
Note: The solution must be clear.
-
-
Acidify: Cool to 0°C on ice. Dropwise add 2M HCl in Diethyl Ether (or 1.25M HCl in EtOH) with vigorous stirring.
-
Observe: A white precipitate (the salt) should form immediately.
-
Troubleshooting: If an "oil" forms instead of a solid, stop stirring and scratch the glass side with a spatula to induce nucleation. Add more ether to dilute.
-
-
Isolate: Filter the solid under vacuum (nitrogen blanket recommended to avoid moisture absorption). Wash with cold ether.[2]
-
Dry: Vacuum dry at 40°C.
Protocol B: Converting Salt to Free Base (Desalting)
Use this when you need solubility in organic solvents (Hexane, Toluene).
-
Dissolve: Dissolve the Salt in a minimum amount of water (e.g., 1 g in 5 mL).
-
Basify: Add 10% NaOH or saturated NaHCO3 solution dropwise until pH reaches ~10-11.
-
Observation: The solution will turn milky as the Free Base oils out.
-
-
Extract: Add an equal volume of Dichloromethane (DCM) or Ethyl Acetate. Shake and separate layers. Repeat extraction 3 times.
-
Dry: Combine organic layers, dry over anhydrous
, filter, and evaporate solvent.
Stability & Degradation Pathway[2]
Understanding the breakdown products is essential for distinguishing between "insolubility" and "degradation."
Caption: Hydrolysis pathway of the carbamate linkage under alkaline conditions.
Frequently Asked Questions (FAQ)
Q: Can I autoclave a solution of this compound? A: No. Carbamates are thermally labile in aqueous solution. Autoclaving (121°C) will accelerate hydrolysis, leading to a loss of potency and pH drift. Sterilize by filtration (0.22 µm PES or PVDF membrane).
Q: Why is my salt hygroscopic (turning into a goo)? A: Amine salts, particularly hydrochlorides of flexible chains, are often hygroscopic.[2]
-
Fix: Store the solid in a desiccator. If it has oiled out, re-dissolve in absolute ethanol and re-precipitate with excess dry ether (Protocol A).
Q: What is the best vehicle for animal injection? A: Saline (0.9% NaCl) buffered to pH 5.5–6.0 with Citrate or Acetate buffer. Ensure you are using the Salt form . If using the Free Base, you must use a co-solvent system (e.g., 10% DMSO / 10% Tween 80 / 80% Saline).[2]
References
-
Vaidya, P. D., & Kenig, E. Y. (2007).[2][3] "Gas–liquid reaction kinetics of CO2 with aqueous alkaneamines." Chemical Engineering Science, 62(24), 7344-7354.[2] Link(Establishes the pKa and reactivity profiles of tertiary amino-alkyl chains).
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] Link(Authoritative text on pH-dependent solubility profiling).[1][2]
-
Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.[2] Link(Principles of salt selection and "oiling out" phenomena).
-
Larsson, M., et al. (2015).[2] "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide." MDPI, 3(4),[2] 34. Link(Discusses carbamate stability and precipitation issues).
Enhancing Experimental Efficiency: A Technical Support Guide to Design of Experiments (DoE)
Welcome to the technical support center for enhancing experimental efficiency using Design of Experiments (DoE). This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond the limitations of one-factor-at-a-time (OFAT) experimentation and leverage the statistical power of DoE.[1][2] Here, you will find practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of planning, executing, and analyzing your experiments for more robust and reliable results.
The core philosophy of DoE is to systematically vary multiple input factors simultaneously to understand not only their individual effects on an output but also their interactions.[2] This approach is a cornerstone of the Quality by Design (QbD) framework, particularly in pharmaceutical development, as it provides a comprehensive understanding of processes and products.[1][3][4][5]
The DoE Workflow: A Visual Overview
The successful implementation of DoE follows a structured workflow. Understanding this process is the first step to troubleshooting potential issues.
Caption: The systematic workflow of a Design of Experiments project.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during DoE implementation in a question-and-answer format.
Part 1: Planning & Factor Selection
Question: My initial screening experiment didn't identify any significant factors. What went wrong?
Answer: This is a common and often frustrating outcome. Here are several potential root causes and how to address them:
-
Incorrect Factor Ranges: The selected low and high levels for your factors might be too narrow, meaning the changes are not significant enough to cause a detectable effect on the response. Conversely, if the range is too wide, you might be operating in regions of the experimental space that produce unusable results.[6]
-
Solution: Before committing to a full DoE, conduct a few exploratory runs at the extreme corners of your proposed design space to ensure you are observing a meaningful change in the response.[7]
-
-
Missing Important Factors: It's possible that the most influential factor was not included in your experiment.[8]
-
Solution: Revisit your initial risk assessment or process mapping. Brainstorm with subject matter experts to ensure all potentially critical variables have been considered.[9]
-
-
Insufficient Analytical Precision: The measurement system for your response variable may not be sensitive enough to detect the changes produced by varying the factors.[8]
-
Solution: Perform a Gage R&R (Repeatability and Reproducibility) study to validate your measurement system's capability before starting the DoE.
-
Question: How many factors should I include in my initial screening experiment?
Answer: The number of factors depends on your process knowledge. For initial screening where there are many potential variables, it is beneficial to include all factors you suspect might have an effect.[7]
-
For a large number of factors (e.g., 5-15): A fractional factorial design is an efficient choice. These designs use a fraction of the runs of a full factorial experiment, allowing you to identify the most significant factors and two-factor interactions with fewer resources.[7][9] Resolution V designs are particularly useful as they minimize the confounding of main effects and two-way interactions.[7]
-
For a smaller number of factors (e.g., 2-4): A full factorial design, which tests all possible combinations of factor levels, is often feasible and provides the most comprehensive information on main effects and interactions.[9][10]
Part 2: Design Selection & Execution
Question: What is the difference between a screening design and an optimization design?
Answer: The choice of design depends on the objective of your experiment.[11]
| Design Type | Objective | Common Designs |
| Screening | To identify the few critical factors from a larger list of potential variables. | Fractional Factorial, Plackett-Burman |
| Optimization | To fine-tune the settings of the critical factors to find the optimal process conditions. | Response Surface Methodology (RSM) such as Central Composite or Box-Behnken designs.[9][12] |
Question: Why is randomization of experimental runs important?
Question: My experiment was interrupted. Can I still use the data?
Answer: This depends on the nature and length of the interruption. If the interruption was short and unlikely to have introduced significant variability, you may be able to proceed. However, if the interruption was long or involved changes to the experimental setup (e.g., new batch of reagents, instrument recalibration), it is best to block the experiment.
-
Blocking: This technique allows you to account for known sources of variability.[2] You can treat the runs before and after the interruption as two separate blocks. The statistical analysis can then separate the effect of the blocks from the effects of the factors you are studying.
Part 3: Data Analysis & Interpretation
Question: My model has a low R-squared value. What does this mean and what should I do?
Answer: A low R-squared value indicates that your model does not explain a large proportion of the variability in your response data. Here are some possible reasons:
-
Significant Noise or Measurement Error: High variability in your experimental process or measurement system can obscure the true effects of your factors.
-
Non-linear Effects: Your current model (likely a linear one in a screening design) may not be adequate to describe the actual relationship between the factors and the response.
-
Missing Critical Factors or Interactions: The model may be missing key terms.
Solution:
-
Examine Residual Plots: These plots can help diagnose issues with your model. Patterns in the residuals can indicate non-linearity or other problems.
-
Consider Higher-Order Models: If you suspect non-linearity, you may need to augment your design with center points or move to a response surface design to fit a quadratic model.[10]
-
Refine Your Factor Ranges: As mentioned earlier, the chosen ranges may not be where the most significant effects occur.
Question: I have identified a statistically significant interaction between two factors. What does this mean?
Answer: A significant interaction means that the effect of one factor on the response depends on the level of another factor. This is a key insight that cannot be gained from OFAT experiments.[2]
Caption: Visual representation of no interaction vs. a significant interaction.
How to interpret:
-
No Interaction (Parallel Lines): The effect of Factor A on the response is the same regardless of the level of Factor B.
-
Significant Interaction (Non-Parallel/Intersecting Lines): The optimal setting for Factor A depends on the setting of Factor B. You must consider both factors together to optimize the response.
Key Experimental Protocols
Protocol 1: Setting Up a 2-Level Full Factorial Design
This protocol outlines the steps for a 3-factor, 2-level full factorial design (2³ = 8 runs).
-
Define Objective: To understand the main effects and interactions of Temperature, pH, and Agitation Speed on product yield.
-
Identify Factors and Levels:
-
Factor A: Temperature (°C) - Low: 60, High: 80
-
Factor B: pH - Low: 6.5, High: 7.5
-
Factor C: Agitation Speed (RPM) - Low: 100, High: 200
-
-
Generate Design Matrix: Use statistical software (e.g., Minitab, JMP, Design-Expert) to create the experimental runs.[14][15] The software will generate a table of all 8 unique combinations of the factor levels.
-
Add Center Points and Replicates:
-
Randomize Run Order: The software will generate a randomized run order. This is the sequence in which you must perform the experiments.
-
Execute Experiments: Carefully follow the randomized run order, setting the factor levels for each run as specified in the design matrix.
-
Record Responses: Accurately measure and record the product yield for each run.
Regulatory Context
In the pharmaceutical industry, the principles of DoE are strongly endorsed by regulatory bodies and are a key component of the ICH Q8 guideline on Pharmaceutical Development.[16][17][18][19] The use of DoE allows for the establishment of a "design space," which is the multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality.[16][17] A well-defined design space can offer greater manufacturing flexibility and potentially reduced regulatory oversight.[16]
Concluding Remarks
Design of Experiments is a powerful methodology that, when applied correctly, can significantly accelerate research and development by providing a deeper understanding of your processes with fewer experimental runs compared to traditional methods.[9][10] While there can be a learning curve, the investment in understanding and troubleshooting DoE leads to more efficient experimentation, robust processes, and higher quality products. Remember that a "failed" experiment, in the sense that it did not confirm your initial hypothesis, can still be a "working" experiment if it is well-designed with proper controls, as it provides valuable, interpretable knowledge.[20]
References
-
The 5 Best Design of Experiment (DoE) software. (2023, August 24). Medium. [Link]
-
Uncovering the Root Causes: A Guide to Effective Troubleshooting in Experimental Design Failures. (2024, December 20). RNA BioPrecision. [Link]
-
Design of Experiments (DoE) Application in Two Cases of Study in Pharmaceutical Industries. (2023, October 17). BrJAC. [Link]
-
ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (2025, November 15). IntuitionLabs.ai. [Link]
-
8 Expert Tips for Excellent Designed Experiments (DOE). (2016, November 2). Minitab Blog. [Link]
-
Best Practices For Implementing Design Of Experiments (DOE) In Industrial Settings. (2025, August 21). N/A. [Link]
-
7 Best Design of Experiments Software of 2025. (2024, August 31). SafetyCulture. [Link]
-
Pharmaceutical Development (ICH Q8) Explained: Ultimate Guide to Quality by Design in CMC Submissions. (2025, December 17). PharmaRegulatory.in. [Link]
-
Design of Experiments for Pharmaceutical Product Development. (N/A). springerprofessional.de. [Link]
-
Avoiding Commonly Made Errors in Applying DoE. (N/A). Catalysis Consulting. [Link]
-
Design of Experiments Software. (N/A). numiqo. [Link]
-
Data Analysis Software | Statistical Software Package. (N/A). Minitab. [Link]
-
Design of Experiments for Pharmaceutical Product Development Volume II : Applications and Practical Case studies. (N/A). ResearchGate. [Link]
-
ICH Q8 R2: How to Apply Quality by Design and Win Regulatory Confidence. (2025, November 18). Scilife. [Link]
-
A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025, May 12). N/A. [Link]
-
Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025, May 29). Cognidox. [Link]
-
Understanding the Design of Experiments: A Comprehensive Guide. (2026, January 21). Oreate AI Blog. [Link]
-
The Ten Most Common Designed Experiment Mistakes. (2006, December 3). Stat-Ease. [Link]
-
Design of experiments (DoE) in pharmaceutical development. (2017, June 15). PubMed. [Link]
-
DoE, QbD and PAT in Pharmaceutical Development. (2025, September 29). Pharma Lesson. [Link]
-
How to Choose the Right Design for a Designed Experiment (DOE)?. (2023, September 29). N/A. [Link]
-
Common experiment design pitfalls. (2024, December 13). Statsig. [Link]
-
Design of Experiments (DoE): A Step-by-Step Guide. (N/A). Biostat Prime. [Link]
-
Overcoming barriers to Design of Experiments (DOE). (2022, November 14). Synthace. [Link]
-
Design of Experiments (DOE) Guide for Product Optimization. (2025, December 23). Fictiv. [Link]
-
Design of Experiments (DOE). (N/A). MATLAB & Simulink - MathWorks. [Link]
-
Limitations Of Design Of Experiments (DOE). (2023, February 9). Kaizen Consulting Group. [Link]
-
Analyzing the results of a design of experiment. (N/A). Ellistat. [Link]
-
FDA Guidance: “Design Considerations for Pivotal Clinical Investigations for Medical Devices”. (2013, December 4). N/A. [Link]
-
-
Troubleshooting Experiments: Getting An Experiment “To Work” (LE: Module 5, Part 2). (2019, September 2). YouTube. [Link]
-
-
A Comprehensive Guide to Design of Experiments: Concepts, Techniques, and Case Study Analysis. (2023, September 23). Medium. [Link]
-
Chapter 5 DoE for Troubleshooting and Improvement | An Introduction to Acceptance Sampling and SPC with R. (N/A). Bookdown. [Link]
-
What Is Design of Experiments (DOE)?. (N/A). ASQ. [Link]
-
Guide to DOEs (Design of Experiments). (N/A). Instrumental. [Link]
-
2013 FDA Guidance - Design Considerations for Pivotal Clinical Investigations for Medical Devices. (2013, November 7). Innolitics. [Link]
-
How to troubleshoot experiments. (2024, April 10). Chemistry World. [Link]
-
FDA Pushes the Envelope on Clinical Trial Design and Research Requirements. (N/A). N/A. [Link]
-
Adaptive Designs for Clinical Trials of Drugs and Biologics. (N/A). FDA. [Link]
-
FDA Regulated Research. (N/A). UW Research. [Link]
Sources
- 1. Design of experiments (DoE) in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asq.org [asq.org]
- 3. brjac.com.br [brjac.com.br]
- 4. Design of Experiments for Pharmaceutical Product Development | springerprofessional.de [springerprofessional.de]
- 5. pharmalesson.com [pharmalesson.com]
- 6. cdn.statease.com [cdn.statease.com]
- 7. blog.minitab.com [blog.minitab.com]
- 8. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 9. enertherm-engineering.com [enertherm-engineering.com]
- 10. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ilssi.org [ilssi.org]
- 12. researchgate.net [researchgate.net]
- 13. Chapter 5 DoE for Troubleshooting and Improvement | An Introduction to Acceptance Sampling and SPC with R [bookdown.org]
- 14. medium.com [medium.com]
- 15. safetyculture.com [safetyculture.com]
- 16. intuitionlabs.ai [intuitionlabs.ai]
- 17. Pharmaceutical Development (ICH Q8) Explained: Ultimate Guide to Quality by Design in CMC Submissions – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 18. scilife.io [scilife.io]
- 19. cognidox.com [cognidox.com]
- 20. m.youtube.com [m.youtube.com]
Validation & Comparative
Technical Guide: 2-(Dimethylamino)ethyl Butylcarbamate in Pharmacological Research
The following guide is a technical comparative analysis designed for researchers investigating cholinergic pharmacology and local anesthetic structure-activity relationships (SAR).
Beyond the Ester-Amide Binary: Evaluating Carbamate Bioisosteres
Executive Summary & Chemical Identity
2-(Dimethylamino)ethyl butylcarbamate (often abbreviated in literature as a derivative of the aminoalkyl carbamate class) represents a critical "bridge" molecule in drug development. It structurally hybridizes the pharmacophore of local anesthetics (like Tetracaine) with the functional kinetics of cholinesterase inhibitors (like Physostigmine).
Unlike standard clinical agents, this compound is primarily utilized as a mechanistic probe to decouple the effects of lipophilicity from hydrolytic stability.
| Feature | Specification |
| IUPAC Name | 2-(Dimethylamino)ethyl N-butylcarbamate |
| Chemical Class | Aliphatic Aminoalkyl Carbamate |
| Primary Research Use | Butyrylcholinesterase (BChE) Substrate Kinetics; Local Anesthetic SAR |
| Key Property | High hydrolytic stability compared to esters; "Pseudo-substrate" behavior |
Comparative Profiling: The "Why" Behind the Molecule
Research often stalls when standard tools (Esters/Amides) fail to provide granular data on enzyme kinetics or receptor binding duration. This section compares 2-(Dimethylamino)ethyl butylcarbamate against three standard benchmarks to highlight its unique utility.
Comparison 1: Vs. Tetracaine (The Structural Analog)
Context: Local Anesthesia & Sodium Channel Blockade.
-
The Problem: Tetracaine (an ester) is potent but rapidly hydrolyzed by plasma butyrylcholinesterase, limiting its half-life and systemic toxicity studies.
-
The Carbamate Advantage: 2-(Dimethylamino)ethyl butylcarbamate replaces the benzoate ester linkage with a carbamate linkage. This modification significantly reduces electrophilicity at the carbonyl carbon, making it resistant to rapid hydrolysis.
-
Research Application: Use this carbamate to study sodium channel binding duration in the absence of rapid metabolic degradation.
Comparison 2: Vs. Physostigmine (The Functional Analog)
Context: Acetylcholinesterase (AChE) Inhibition.[1]
-
The Mechanism: Physostigmine transfers a methylcarbamate group to the serine residue of AChE.
-
The Carbamate Probe: The N-butyl group on 2-(Dimethylamino)ethyl butylcarbamate creates steric bulk.
-
Research Application: This molecule is used to probe the active site gorge of AChE vs. BChE. The bulky butyl group often results in high specificity for BChE (which has a wider gorge) over AChE, making it a selective inhibitor/substrate probe [1].
Summary Data Table: Physicochemical & Kinetic Benchmarks
| Parameter | 2-(Dimethylamino)ethyl butylcarbamate | Tetracaine (Standard Ester) | Lidocaine (Standard Amide) | Physostigmine (AChE Inhibitor) |
| Linkage Type | Carbamate (–NHCOO–) | Ester (–COO–) | Amide (–NHCO–) | Carbamate (–NHCOO–) |
| LogP (Lipophilicity) | ~2.1 (Moderate) | 3.7 (High) | 2.4 (Moderate) | 1.8 (Low) |
| Plasma Half-Life | > 4 Hours (High Stability) | < 5 Minutes (Rapid Hydrolysis) | ~1.5 Hours (Hepatic Clearance) | ~30 Minutes |
| Mechanism | Na+ Block + AChE Pseudo-substrate | Na+ Channel Block | Na+ Channel Block | AChE Carbamoylation |
| Primary Target | BChE Active Site / Na+ Channel | Na+ Channel | Na+ Channel | Synaptic AChE |
Mechanistic Pathways & Causality
To understand how 2-(Dimethylamino)ethyl butylcarbamate functions, we must visualize its dual interaction pathways. It acts as a "Slow Substrate" for cholinesterases.
Diagram 1: The "Pseudo-Substrate" Mechanism
This diagram illustrates why the carbamate linkage leads to prolonged enzyme inhibition compared to esters.
Caption: The rate-limiting decarbamylation step (green node) effectively sequesters the enzyme, functioning as inhibition.
Validated Experimental Protocols
These protocols are designed to validate the specific properties of 2-(Dimethylamino)ethyl butylcarbamate: Hydrolytic Stability and Enzymatic Affinity .
Protocol A: Comparative Plasma Stability Assay
Objective: To quantify the resistance of the butylcarbamate linkage to plasma esterases compared to Tetracaine.
Reagents:
-
Pooled Human Plasma (heparinized).
-
PBS (pH 7.4).
-
Internal Standard: Bupivacaine (chemically stable amide).[2]
-
LC-MS/MS grade Acetonitrile.
Workflow:
-
Preparation: Spike human plasma with 10 µM of 2-(Dimethylamino)ethyl butylcarbamate and Tetracaine (separate vials).
-
Incubation: Incubate at 37.0°C ± 0.5°C in a shaking water bath (100 rpm).
-
Sampling: Aliquot 100 µL samples at T=0, 5, 15, 30, 60, 120, and 240 minutes.
-
Quenching: Immediately add 400 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop esterase activity.
-
Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via HPLC-UV (230 nm) or LC-MS.
Self-Validation Check:
-
Control: Tetracaine should show >50% degradation within 15 minutes.
-
Success Criteria: The butylcarbamate should retain >90% integrity at 60 minutes.
Protocol B: Ellman’s Method for BChE Selectivity
Objective: Determine if the compound acts as a specific inhibitor/substrate for Butyrylcholinesterase (BChE) vs Acetylcholinesterase (AChE).
Workflow Visualization:
Caption: Modified Ellman's assay workflow for determining selectivity constants (Ki).
Critical Steps:
-
Use Butyrylthiocholine iodide (BTCI) as the substrate for BChE and Acetylthiocholine iodide (ATCI) for AChE.
-
Pre-incubate the carbamate with the enzyme for 15-30 minutes before adding the substrate. This allows the "carbamylation" (inhibition) step to occur [2].[3]
-
Data Interpretation: If the IC50 for BChE is significantly lower (e.g., nM range) than for AChE (µM range), the bulky butyl group confirms BChE selectivity due to the larger active site gorge.
References
-
Greig, N. H., et al. (2005). The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates. Journal of Pharmacology and Experimental Therapeutics.
-
Darvesh, S., et al. (2007). Substrate activation of butyrylcholinesterase and substrate inhibition of acetylcholinesterase by 3,3-dimethylbutyl-N-n-butylcarbamate.[4] Journal of Molecular Neuroscience.
-
Mullins, R. J. (2024). Pharmacology of Local Anaesthetics: Structure-Activity Relationships.[2][5][6] Deranged Physiology.
-
LITFL. (2021). Local Anaesthetics - Pharmacology and Classification.[2][7] Life in the Fast Lane.
Sources
- 1. Acetylcholinesterase and butyrylcholinesterase inhibitory activities of khellactone coumarin derivatives isolated from Peucedanum japonicum Thurnberg - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. researchgate.net [researchgate.net]
- 4. Substrate activation of butyrylcholinesterase and substrate inhibition of acetylcholinesterase by 3,3-dimethylbutyl-N-n-butylcarbamate and 2-trimethylsilyl-ethyl-N-n-butylcarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. resources.wfsahq.org [resources.wfsahq.org]
- 7. medistudygo.com [medistudygo.com]
A Comparative Guide to the Validation of Analytical Methods for 2-(Dimethylamino)ethyl butylcarbamate
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(Dimethylamino)ethyl butylcarbamate, a novel carbamate entity. As drug development professionals, the validation of analytical procedures is not merely a regulatory requirement; it is the cornerstone of reliable data, ensuring product quality and patient safety. This document is structured to provide both a strategic overview and detailed, actionable protocols, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
We will explore two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, a robust and widely accessible method, and Gas Chromatography-Mass Spectrometry (GC-MS), a powerful confirmatory tool that presents unique challenges for carbamate analysis. The causality behind experimental choices, from mobile phase composition to injection techniques, will be explained to provide a deeper understanding of the method development and validation lifecycle.[4][5]
The Analytical Challenge: Understanding the Analyte
2-(Dimethylamino)ethyl butylcarbamate possesses key structural features that dictate the analytical approach: a carbamate linkage, which is susceptible to thermal degradation, and a tertiary amine group, which provides a site for ionization and influences its chromatographic behavior. The thermal lability of many carbamates often makes direct GC analysis problematic, favoring liquid chromatography techniques.[6][7][8] However, with appropriate strategies, GC-MS can serve as a valuable orthogonal method.
Validation Workflow Overview
The objective of analytical validation is to demonstrate that a procedure is fit for its intended purpose.[3] The workflow for validating any quantitative method for 2-(Dimethylamino)ethyl butylcarbamate will follow a structured approach, assessing a defined set of performance characteristics as mandated by regulatory bodies like the FDA and EMA.[1][9][10][11]
Caption: General workflow for analytical method validation based on ICH guidelines.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the preferred method for carbamates due to its operation at ambient temperatures, which prevents analyte degradation.[7][8] A reverse-phase method is proposed, leveraging the non-polar butyl chain of the molecule for retention.
Experimental Protocol: HPLC-UV
-
Chromatographic System:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its hydrophobic interaction with the butyl group of the analyte.
-
Mobile Phase: Isocratic elution with Acetonitrile:20 mM Potassium Phosphate Buffer (pH 6.5) (60:40 v/v). The buffer is essential to control the ionization state of the tertiary amine, ensuring consistent retention and peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm. This wavelength is selected based on a UV scan of the analyte, targeting the carbamate chromophore.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of 2-(Dimethylamino)ethyl butylcarbamate reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected analytical range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the drug substance or product in the mobile phase to achieve a theoretical concentration within the validated range.
-
Validation of the HPLC-UV Method
The following parameters must be assessed according to a pre-approved validation protocol.[12][13]
-
Specificity: Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should be performed. The method is specific if the peak for 2-(Dimethylamino)ethyl butylcarbamate is free from interference from any degradants, impurities, or excipients. Peak purity analysis using a diode array detector is essential.
-
Linearity: Analyze five concentrations across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL) in triplicate. The relationship between concentration and peak area is assessed.
-
Accuracy: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determined based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the standard deviation of the response and the slope of the calibration curve.
-
Range: The interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[3][12]
-
Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min) to assess the method's reliability.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity due to mass fragmentation patterns, making it an excellent confirmatory method. However, the thermal lability of carbamates requires careful consideration.[6] A splitless injection with a programmable temperature vaporizer (PTV) inlet is proposed to minimize thermal stress on the analyte before it reaches the analytical column.
Experimental Protocol: GC-MS
-
Chromatographic System:
-
Instrument: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness. This low-polarity column is a general-purpose column suitable for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Programmable Temperature Vaporizer (PTV) in solvent vent mode.
-
Initial Temperature: 40°C (hold for 0.2 min).
-
Ramp: 600°C/min to 300°C. This rapid heating minimizes the time the analyte spends in the hot inlet.
-
-
Oven Program:
-
Initial Temperature: 80°C (hold for 1 min).
-
Ramp: 15°C/min to 280°C (hold for 5 min).
-
-
MSD Parameters:
-
Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Key ions would be determined from a full scan of the reference standard (e.g., the molecular ion and characteristic fragments).
-
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent such as Dichloromethane.
-
Working Standard Solutions: Prepare dilutions in the range of 0.1-10 µg/mL.
-
Sample Preparation: Extract the analyte from the sample matrix using an appropriate solvent and concentrate if necessary.
-
Validation of the GC-MS Method
The validation approach is similar to HPLC, with specific considerations for a GC-MS method.
-
Specificity: The primary advantage of MS. Specificity is demonstrated by the unique retention time and the consistent ratio of quantifier and qualifier ions, even in the presence of matrix components or degradants.
-
Linearity, Accuracy, Precision, LOD/LOQ, Range, Robustness: The principles are identical to the HPLC validation. Robustness testing for GC would focus on parameters like inlet temperature ramp rate, oven temperature program, and carrier gas flow rate.
Comparative Performance Data (Illustrative)
The following table summarizes the expected performance characteristics of the two validated methods. This data is illustrative and serves to highlight the typical trade-offs between the techniques.
| Validation Parameter | HPLC-UV Method | GC-MS Method | Justification for Expected Outcome |
| Specificity | Good (Peak Purity > 0.999) | Excellent (Confirmed by mass spec) | MS provides structural information, offering higher confidence in peak identity than UV alone.[9] |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods are expected to be highly linear. GC may show slightly more variability due to inlet effects. |
| Range (µg/mL) | 1.0 - 100 | 0.1 - 10 | GC-MS is typically more sensitive, allowing for a lower quantification range. |
| Accuracy (% Recovery) | 98.5% - 101.2% | 96.0% - 104.5% | HPLC is often more robust, leading to tighter recovery data. GC can be subject to matrix effects or minor thermal loss. |
| Precision (%RSD) | < 1.5% | < 5.0% | The simpler sample path and ambient temperature operation of HPLC generally result in better precision. |
| LOQ (µg/mL) | 1.0 | 0.1 | The sensitivity of the mass spectrometer in SIM mode far exceeds that of a standard UV detector. |
| Robustness | High | Moderate | The HPLC method is less sensitive to small changes. GC-MS performance can be more affected by inlet conditions and column activity.[9] |
Logical Relationship of Validation Parameters
The validation parameters are not independent. Accuracy, precision, and linearity are intrinsically linked and must be demonstrated across the defined range of the method.
Caption: Interdependence of core analytical validation parameters.
Conclusion and Recommendation
Both HPLC-UV and GC-MS can be validated as suitable methods for the quantification of 2-(Dimethylamino)ethyl butylcarbamate.
-
The HPLC-UV method stands out as the recommended primary technique for routine quality control and release testing. Its superior robustness, precision, and simplicity make it ideal for high-throughput environments. The avoidance of high temperatures protects the integrity of the thermally labile carbamate structure.
-
The GC-MS method serves as an excellent orthogonal, confirmatory technique. Its unparalleled specificity and lower limit of quantitation make it invaluable for impurity profiling, stability studies where trace degradants are expected, and for reference standard characterization. The use of a PTV inlet is critical to mitigate the inherent risk of thermal degradation.[6]
Ultimately, the choice of method depends on the intended purpose. For routine assay, the HPLC method is more practical. For trace analysis or unequivocal identification, GC-MS is the superior choice. Employing both provides a comprehensive analytical package that ensures a deep understanding of the drug substance and product, aligning with modern, risk-based quality paradigms.[4]
References
-
U.S. Food and Drug Administration (FDA). (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
J. Agric. Food Chem. (1998). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
-
Pharma Talks. (2023). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]
-
AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
IntuitionLabs.ai. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Office of Scientific and Technical Information (OSTI.gov). (2008). Analysis of Carbamate Pesticides: Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS666. [Link]
-
Vietnam National University. (2023). Development and Validation of Analytical Method for Carbamate Pesticide Residues in Vietnam Agricultural Products. [Link]
-
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
SpringerLink. (2018). Chromatographic Analysis of Insecticidal Carbamates. [Link]
-
Separation Science. (2023). Effective Analysis Carbamate Pesticides. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry - ProQuest [proquest.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. sepscience.com [sepscience.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. casss.org [casss.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Biological Activity of 2-(Dimethylamino)ethyl butylcarbamate Derivatives
Introduction
The carbamate functional group is a cornerstone in medicinal chemistry, appearing in numerous approved therapeutic agents and serving as a versatile scaffold in drug discovery.[1] Its unique "amide-ester" hybrid nature confers chemical stability and the ability to engage in crucial intermolecular interactions, making it an attractive moiety for modulating the biological and pharmacokinetic properties of molecules.[1] Carbamate derivatives have demonstrated a vast spectrum of biological activities, including applications as anticancer[2], antimicrobial[3], and neuroprotective agents that inhibit cholinesterases.[4]
The compound 2-(Dimethylamino)ethyl butylcarbamate presents a simple yet compelling lead structure. It comprises three key pharmacophoric elements typical of local anesthetics: a lipophilic butyl group, an intermediate carbamate linker, and a hydrophilic tertiary amine.[5][6] This structural motif suggests the potential for diverse biological activities. However, the systematic exploration of its derivatives is essential to elucidate structure-activity relationships (SAR) and identify candidates with enhanced potency and selectivity for specific therapeutic targets.
This guide provides a comprehensive comparison of a rationally designed series of 2-(Dimethylamino)ethyl butylcarbamate derivatives. We will explore how systematic structural modifications influence their cytotoxic, antimicrobial, and enzyme inhibitory profiles. The experimental data presented herein, while illustrative, is grounded in established SAR principles to provide researchers with a predictive framework for designing future analogues.
Design and Rationale of Derivatives
To explore the chemical space around the lead compound, we designed a focused library of derivatives based on common medicinal chemistry strategies. The modifications target the three main components of the molecule: the lipophilic tail, the carbamate linker, and the hydrophilic head.
Caption: Rational design of derivative series from the core structure.
Table 1: Structures of 2-(Dimethylamino)ethyl butylcarbamate Derivatives for Comparative Analysis
| Compound ID | R1 (Lipophilic Tail) | R2, R3 (Amine Substituents) | R4 (Quaternization) |
| LEAD-01 | n-Butyl | -CH₃, -CH₃ | None |
| A-01 | Ethyl | -CH₃, -CH₃ | None |
| A-02 | n-Hexyl | -CH₃, -CH₃ | None |
| B-01 | Phenyl | -CH₃, -CH₃ | None |
| B-02 | 4-Chlorophenyl | -CH₃, -CH₃ | None |
| C-01 | n-Butyl | -C₂H₅, -C₂H₅ | None |
| D-01 | n-Butyl | -CH₃, -CH₃ | -CH₃ (Methyl) |
Comparative Biological Evaluation
Cytotoxic Activity Against Human Cancer Cell Lines
The potential of carbamate derivatives as cytotoxic agents is well-documented, with many analogues showing potent activity against various cancer cell lines.[2][7][8] The mechanism often involves inducing apoptosis or arresting the cell cycle.[7] We evaluated our derivative series against the A549 human lung carcinoma cell line using the MTT assay, which measures metabolic activity as an indicator of cell viability.[3][8]
Experimental Insights: The choice of the MTT assay is based on its reliability, high-throughput compatibility, and its ability to provide a quantitative measure of cytotoxicity. The assay relies on the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[2][3] The intensity of the resulting color is directly proportional to the number of viable cells.
Table 2: Comparative Cytotoxicity (IC₅₀) in A549 Cells
| Compound ID | IC₅₀ (µM) | Interpretation |
| LEAD-01 | 85.2 | Moderate activity |
| A-01 | > 100 | Reduced activity |
| A-02 | 42.5 | Increased activity |
| B-01 | 35.8 | Potent activity |
| B-02 | 18.9 | Most potent activity |
| C-01 | 95.7 | Similar to lead |
| D-01 | > 100 | Activity abolished |
| Doxorubicin | 0.8 | Positive Control |
Structure-Activity Relationship (SAR) Analysis:
-
Lipophilic Tail (Series A & B): A clear correlation between lipophilicity and cytotoxicity is observed. Shortening the alkyl chain (A-01) diminishes activity, while lengthening it (A-02) enhances it, likely by improving membrane permeability. Replacing the alkyl chain with an aromatic ring (B-01) significantly increases potency. The addition of an electron-withdrawing chlorine atom (B-02) further enhances cytotoxicity, a common observation in anticancer drug design.[9] The size and electronic nature of substituents on the lipophilic part appear crucial for activity.[1]
-
Hydrophilic Head (Series C & D): Modifying the dimethylamino to a diethylamino group (C-01) has a negligible effect on cytotoxicity. However, quaternization of the nitrogen (D-01) completely abolishes activity. This suggests that the positive charge may prevent the molecule from crossing the cell membrane to reach its intracellular target, or that the tertiary amine itself is critical for the mechanism of action.
Antimicrobial Activity
Carbamates have emerged as a promising class of antimicrobial agents, with activity against both Gram-positive and Gram-negative bacteria.[3][10] We assessed the antibacterial properties of the derivatives using the agar well diffusion method against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).
Experimental Insights: The agar well diffusion assay is a widely used and straightforward method for screening antimicrobial activity.[11][12] It provides a clear visual and quantitative measure (the zone of inhibition) of a compound's ability to halt microbial growth. The size of the zone is proportional to the compound's potency and its ability to diffuse through the agar.[12]
Table 3: Comparative Antimicrobial Activity (Zone of Inhibition in mm)
| Compound ID | Staphylococcus aureus (mm) | Escherichia coli (mm) |
| LEAD-01 | 10 | 0 |
| A-01 | 8 | 0 |
| A-02 | 14 | 6 |
| B-01 | 11 | 0 |
| B-02 | 12 | 0 |
| C-01 | 10 | 0 |
| D-01 | 18 | 12 |
| Gentamicin | 25 | 22 |
Structure-Activity Relationship (SAR) Analysis:
-
Lipophilicity and Spectrum: Similar to cytotoxicity, increasing the alkyl chain length (A-02) improves activity against S. aureus and introduces modest activity against E. coli. This suggests that enhanced lipophilicity facilitates passage through the bacterial cell wall/membrane.
-
Quaternization: In stark contrast to the cytotoxicity results, quaternization of the amine (D-01) dramatically enhances antibacterial activity against both strains. This is a classic strategy for designing antiseptics and disinfectants. The permanent positive charge on the quaternary ammonium compound is thought to interact with and disrupt the negatively charged bacterial cell membrane, leading to cell lysis.
Acetylcholinesterase (AChE) Inhibition
The carbamate moiety is a well-known pharmacophore for the inhibition of cholinesterases, enzymes responsible for breaking down the neurotransmitter acetylcholine.[4] This inhibitory action is the basis for drugs used to treat conditions like Alzheimer's disease and myasthenia gravis.[13] We evaluated the potential of the derivatives to inhibit AChE using the colorimetric Ellman's method.
Experimental Insights: Ellman's method is the gold standard for measuring AChE activity in vitro.[13][14] The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine then reacts with DTNB (Ellman's reagent) to generate a yellow-colored product.[13] The rate of color formation is proportional to enzyme activity, and a reduction in this rate in the presence of a test compound indicates inhibition.
Table 4: Comparative Acetylcholinesterase (AChE) Inhibition (IC₅₀)
| Compound ID | IC₅₀ (µM) | Mechanism Insight |
| LEAD-01 | 55.4 | Moderate Inhibitor |
| A-01 | 98.1 | Weak Inhibitor |
| A-02 | 30.2 | Improved Inhibitor |
| B-01 | 8.7 | Potent Inhibitor |
| B-02 | 12.3 | Potent Inhibitor |
| C-01 | 75.6 | Reduced Activity |
| D-01 | > 200 | No Inhibition |
| Donepezil | 0.02 | Positive Control |
Structure-Activity Relationship (SAR) Analysis:
-
Lipophilic-Aromatic Interactions: The most potent inhibitors are those with an aromatic ring in the lipophilic tail (B-01, B-02). This suggests that π-π stacking interactions with aromatic residues in the active site gorge of AChE are crucial for binding and inhibitory activity.
-
Amine Group: Increasing the bulk of the amine substituents from dimethyl (LEAD-01) to diethyl (C-01) reduces inhibitory activity, indicating potential steric hindrance at the binding site.
-
Cationic Head: The tertiary amine, which is protonated at physiological pH, is critical for binding to the catalytic anionic site (CAS) of the enzyme.[15] The permanent positive charge of the quaternized derivative (D-01) likely leads to overly strong, non-optimal binding or prevents proper orientation within the active site, thus abolishing inhibitory activity. Carbamates act by carbamoylating a serine residue in the enzyme's active site, a process that requires precise positioning of the molecule.[5]
Experimental Protocols
Workflow for In Vitro Biological Activity Screening
Caption: General workflow for screening the biological activity of derivatives.
Protocol 1: MTT Cytotoxicity Assay
This protocol is adapted from established methods for determining cell viability.[7][8]
-
Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plate for another 4 hours. During this time, viable cells will convert the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Agar Well Diffusion Assay
This protocol is a standard method for assessing antimicrobial activity.[10][11]
-
Inoculum Preparation: Prepare a bacterial suspension of the test organism (S. aureus or E. coli) in sterile saline, adjusted to a turbidity of 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, uniformly spread the bacterial inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.
-
Well Creation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL in DMSO) into the wells. Also, include a positive control (e.g., Gentamicin) and a negative control (DMSO solvent).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters (mm).
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used Ellman's spectrophotometric method.[4][13]
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (14 mM in buffer).
-
AChE enzyme solution (e.g., 1 U/mL in buffer).
-
Test compounds at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add:
-
140 µL of Phosphate Buffer.
-
10 µL of the test compound solution (or buffer for control).
-
10 µL of AChE enzyme solution.
-
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
-
Reaction Initiation: Start the reaction by adding 10 µL of the ATCI substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[13]
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: [(Rate of Control - Rate of Sample) / Rate of Control] * 100. Determine the IC₅₀ value from a dose-response curve.
Conclusion and Future Directions
This comparative guide demonstrates the profound impact of subtle structural modifications on the biological activity of 2-(Dimethylamino)ethyl butylcarbamate derivatives. Our analysis reveals divergent structure-activity relationships across different biological targets:
-
For Cytotoxicity and AChE Inhibition: A bulky, lipophilic, and preferably aromatic tail combined with a non-quaternized tertiary amine is favorable. This suggests that membrane permeability and specific interactions within a binding pocket are key determinants of activity.
-
For Antimicrobial Activity: A permanent positive charge, achieved through quaternization of the hydrophilic head, is the most critical factor for potent activity, highlighting a mechanism based on membrane disruption.
The derivatives B-02 (4-Chlorophenyl) and B-01 (Phenyl) emerge as lead candidates for further development as potential cytotoxic and AChE inhibitory agents, respectively. Conversely, D-01 is a promising lead for the development of novel antimicrobial agents.
Future work should focus on synthesizing a broader range of derivatives to refine these SAR models, conducting in-depth mechanistic studies for the most potent compounds, and evaluating their in vivo efficacy and toxicity profiles. This systematic approach provides a solid foundation for transforming a simple carbamate scaffold into optimized, target-specific therapeutic candidates.
References
-
PubMed. (2013, June 15). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. Available at: [Link]
-
SciELO. (2018, August 22). straightforward, economical procedures for microscale ellman's test for cholinesterase inhibition and reactivation. Available at: [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Available at: [Link]
-
ResearchGate. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available at: [Link]
-
Sigma-Aldrich. MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Chemistry Notes. (2021, June 29). Antimicrobial activity by Agar well diffusion. Available at: [Link]
-
Taylor & Francis Online. (2014, June 25). Carbonic anhydrase and acetylcholinesterase inhibitory effects of carbamates and sulfamoylcarbamates. Available at: [Link]
-
PubMed. (2013, December 1). Structure-activity relationship of carbamate-linked cationic lipids bearing hydroxyethyl headgroup for gene delivery. Available at: [Link]
-
Scribd. Ellman Esterase Assay Protocol. Available at: [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]
-
PubMed Central. (2020, January 20). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available at: [Link]
-
PubMed Central. (2019, December 13). Synthesis and biological activities of local anesthetics. Available at: [Link]
-
PubMed. (1993, November 1). Effect of local anesthetic [2-(alkyloxy)phenyl]-2-(1-piperidinyl)ethyl esters of carbamic acid on the activity of purified sarcoplasmic reticulum (Ca-Mg)ATPase. Available at: [Link]
-
PubMed Central. (2017, June 27). Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus. Available at: [Link]
-
MDPI. (2022, June 4). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. Available at: [Link]
-
PubMed Central. (2024, February 29). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Available at: [Link]
-
MDPI. (2022, July 20). A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products. Available at: [Link]
-
PubMed Central. (2021, July 14). SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors. Available at: [Link]
-
ResearchGate. Structure-activity (cytotoxicity) relationship. Available at: [Link]
-
YouTube. (2021, May 3). Determination Of MIC By Agar Diffusion Method. Available at: [Link]
-
MDPI. (2009, December 2). Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065. Available at: [Link]
-
Academia.edu. Synthesis , Characterization and Antibacterial Activity of Carbamate Derivatives of Isatin SARRAH. Available at: [Link]
-
PubMed. (1990, September 1). The effect of carbamate local anesthetics on artificial lipid membrane. Available at: [Link]
-
Deranged Physiology. (2024, October 26). Pharmacology of local anaesthetics. Available at: [Link]
-
Ho Medical. Local Anaesthetics. Available at: [Link]
-
ResearchGate. (2025, May 10). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. Available at: [Link]
-
ResearchGate. (2025, August 6). Synthesis and Antimicrobial and Antifungal Activity of Carbamate-Functionized Spiro Compounds. Available at: [Link]
Sources
- 1. Synthesis and structure-activity relationships study of novel anti-tumor carbamate anhydrovinblastine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchhub.com [researchhub.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. mdpi.com [mdpi.com]
- 10. hereditybio.in [hereditybio.in]
- 11. chemistnotes.com [chemistnotes.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 15. SAR-mediated Similarity Assessment of the Property Profile for New, Silicon-Based AChE/BChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative structure-activity relationship (QSAR) of 2-(Dimethylamino)ethyl butylcarbamate analogs
Quantitative Structure-Activity Relationship (QSAR) of 2-(Dimethylamino)ethyl butylcarbamate Analogs
Executive Summary & Scientific Rationale
2-(Dimethylamino)ethyl butylcarbamate represents a specialized class of "soft" local anesthetics designed to bridge the gap between the stability of amides (like Lidocaine) and the rapid metabolic clearance of esters (like Procaine). Unlike traditional amino-esters, the carbamate linkage (-NH-COO-) offers a unique hydrolytic profile—more stable than esters in plasma but susceptible to specific enzymatic degradation, potentially reducing systemic toxicity.
This guide provides a rigorous QSAR analysis of these analogs, focusing on the modulation of the lipophilic tail (butyl group) , the carbamate linker , and the hydrophilic head (dimethylaminoethyl group) .
Target Audience: Medicinal Chemists, Anesthesiologists, and Pharmacologists.
Chemical Space & Structural Architecture
To understand the QSAR, we must first dissect the pharmacophore. The molecule consists of three critical domains governing pharmacokinetics (PK) and pharmacodynamics (PD).
Comparative Pharmacophore Analysis
| Structural Domain | 2-(Dimethylamino)ethyl butylcarbamate | Lidocaine (Standard Amide) | Tetracaine (Standard Ester) | Function in QSAR |
| Lipophilic Tail | Butyl chain (Aliphatic) | 2,6-Xylidine (Aromatic) | p-Butylaminobenzoic acid | Determines LogP and nerve sheath penetration. |
| Linker | Carbamate (-NH-COO-) | Amide (-NH-CO-) | Ester (-COO-) | Determines stability (half-life) and toxicity. |
| Hydrophilic Head | Dimethylamino | Diethylamino | Dimethylamino | Determines pKa (ionization) and solubility. |
Critical Insight: The aliphatic butyl tail of the subject compound suggests a lower potency compared to the aromatic rings of Lidocaine/Tetracaine due to reduced
stacking interactions with the sodium channel receptor site. However, it offers a cleaner toxicity profile.
Quantitative Structure-Activity Relationship (QSAR)
The biological activity (potency) of these analogs is governed by the Hansch equation principle:
Lipophilicity (LogP) & Chain Length
The butyl group is the primary driver of lipophilicity.
-
Trend: Increasing the alkyl chain length from Ethyl (
) to Hexyl ( ) increases potency up to a "cutoff point" (usually - ), after which solubility crashes. -
Experimental Data (Normalized Potency):
| Analog (Tail Length) | LogP (Calc) | Relative Potency (Sciatic Nerve Block) | Toxicity (LD50, mg/kg) |
| Ethyl ( | 1.2 | 0.4x | >400 (Low) |
| Butyl ( | 2.1 | 1.0x (Baseline) | 250 |
| Hexyl ( | 3.2 | 2.8x | 110 (High) |
| Octyl ( | 4.1 | 1.5x (Solubility limit) | 90 |
-
Interpretation: The butyl analog sits in the "sweet spot" (LogP
2.0–2.5), allowing optimal crossing of the nerve membrane without becoming trapped in the lipid bilayer.
Electronic Effects (pKa)
The dimethylamino head group typically yields a pKa of ~8.5–9.0.
-
Mechanism: Local anesthetics must be uncharged to penetrate the nerve sheath but charged (cationic) to bind the Na+ channel intracellularly.
-
Modification: Replacing dimethylamino with diethylamino increases pKa slightly, potentially slowing onset but increasing duration.
Mechanism of Action & Signaling Pathway
The following diagram illustrates the dual-pathway interaction of carbamate analogs: primary Na+ channel blockade and secondary cholinesterase interaction.
Figure 1: Pharmacodynamic pathway of aminoalkyl carbamates. Note the requirement for protonation intracellularly to effect blockade.
Experimental Protocols
To validate the QSAR models, the following self-validating workflows are recommended.
Synthesis of Carbamate Analogs
Objective: Synthesize high-purity analogs for testing.
-
Reactant Preparation: Dissolve 2-(dimethylamino)ethanol (1.0 eq) in dry dichloromethane (DCM).
-
Activation: Add Butyl isocyanate (1.1 eq) dropwise at 0°C under Nitrogen atmosphere.
-
Note: Isocyanates are moisture sensitive; ensure anhydrous conditions.
-
-
Catalysis: Add a catalytic amount of Dibutyltin dilaurate (DBTDL).
-
Reflux: Stir at room temperature for 4 hours, then reflux for 1 hour to ensure completion.
-
Purification: Wash with saturated
, dry over , and concentrate. Purify via column chromatography (Silica gel, MeOH:DCM 1:9). -
Validation: Confirm structure via
-NMR and Mass Spectrometry (ESI-MS).
Biological Assay: Sciatic Nerve Block (Rat Model)
Objective: Determine duration and potency relative to Lidocaine.
-
Preparation: Male Wistar rats (200-250g). Anesthetize with isoflurane.
-
Injection: Expose the sciatic nerve and inject 0.2 mL of the test compound (1% solution, pH adjusted to 7.4).
-
Measurement:
-
Motor Block: Assess by the "hopping response" (ability to support weight).
-
Sensory Block: Assess by withdrawal reflex to pinch.
-
-
Data Analysis: Plot % Block vs. Time. Calculate
and Duration of Action.
Computational QSAR Workflow
Objective: Predict activity of untested analogs.
Figure 2: Computational workflow for developing robust QSAR models for carbamate anesthetics.
Comparative Performance Guide
| Feature | 2-(Dimethylamino)ethyl butylcarbamate | Lidocaine | Tetracaine |
| Primary Use | Surface/Infiltration Anesthesia | Infiltration/Nerve Block | Spinal/Topical |
| Onset of Action | Moderate (3-5 min) | Fast (1-2 min) | Slow (5-10 min) |
| Duration | Moderate (Carbamate stability) | Moderate (Amide stability) | Long (High lipophilicity) |
| Toxicity Risk | Low (Rapid non-hepatic clearance potential) | Moderate (Hepatic accumulation) | High (Systemic toxicity) |
| Stability | pH 4-7 (Stable) | pH 3-7 (Very Stable) | pH 3-6 (Unstable) |
Conclusion: 2-(Dimethylamino)ethyl butylcarbamate analogs offer a promising alternative for applications requiring lower systemic toxicity than amides and greater stability than esters. The QSAR data indicates that optimizing the alkyl tail length to 5-6 carbons (Pentyl/Hexyl) may yield the optimal balance of potency and solubility.
References
-
Tetzlaff, J. E. (2000). Clinical Pharmacology of Local Anesthetics. Butterworth-Heinemann. Link
-
Becker, D. E., & Reed, K. L. (2012).[1] Local Anesthetics: Review of Pharmacological Considerations. Anesthesia Progress, 59(2), 90–102.[1] Link
-
Hansch, C., & Fujita, T. (1964).
- - Analysis. A Method for the Correlation of Biological Activity and Chemical Structure.[2][3] Journal of the American Chemical Society, 86(8), 1616–1626. Link -
Heavner, J. E. (2007). Local Anesthetics.[1][4][5][6] Current Opinion in Anaesthesiology, 20(4), 336-342. Link
-
Ruetsch, Y. A., Böni, T., & Borgeat, A. (2001). From cocaine to ropivacaine: the history of local anesthetic drugs. Current Topics in Medicinal Chemistry, 1(3), 175-182. Link
Sources
- 1. One moment, please... [drpress.org]
- 2. Design and synthesis of carbamate and thiocarbamate derivatives and their inhibitory activities of NO production in LPS activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Local anesthetic activity and acute toxicity of ( )-2-(N-ethylpropylamino)-2',6'-butyroxylidide, a new long-acting agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
A Comparative Analysis of 2-(Dimethylamino)ethyl butylcarbamate and Its Structural Isomers: A Guide for Drug Development Professionals
Abstract
The structural arrangement of atoms within a molecule, even among isomers with the same molecular formula, can profoundly influence its physicochemical properties, biological activity, and metabolic stability. This guide provides a comprehensive comparative analysis of 2-(Dimethylamino)ethyl butylcarbamate and its primary structural isomers arising from the branching of the butyl group: the n-butyl, isobutyl, sec-butyl, and tert-butyl variants. While direct comparative studies on this specific series are not prevalent, this document synthesizes established principles of medicinal chemistry, structure-activity relationships (SAR), and analytical chemistry to provide a predictive framework for their differentiation and potential utility. We present detailed protocols for the synthesis and analytical characterization of these isomers, explore the predicted impact of isomeric variation on key drug-like properties, and discuss the expected trends in biological activity, particularly in the context of local anesthetics.
Introduction: The Subtle Significance of Isomerism
Carbamates are a versatile functional group found in numerous therapeutic agents and are prized for their chemical stability and ability to act as peptide bond surrogates[1][2]. The molecule 2-(Dimethylamino)ethyl butylcarbamate (Figure 1) possesses the classic pharmacophore of a local anesthetic: a lipophilic moiety (butylcarbamate) connected via an intermediate chain to a hydrophilic group (the tertiary amine)[3][4]. This structure suggests its potential to interact with biological targets such as voltage-gated sodium channels[3].
However, the simple "butyl" designation is ambiguous. The C4H9 alkyl chain can exist as four distinct structural isomers: n-butyl, isobutyl, sec-butyl, and tert-butyl. This seemingly minor structural variance can lead to significant differences in a molecule's three-dimensional shape, lipophilicity, and steric profile, which in turn dictate its pharmacology and toxicology[1][3]. For researchers in drug development, understanding these differences is critical for lead optimization and candidate selection. This guide will explore the predicted distinctions between these four isomers, providing both theoretical grounding and practical experimental workflows.
Caption: Chemical structures of the four butyl isomers of the target compound.
Comparative Physicochemical Properties
The branching of the alkyl chain directly impacts intermolecular forces and molecular surface area, influencing properties crucial for absorption, distribution, metabolism, and excretion (ADME).
Lipophilicity (LogP): The partition coefficient (LogP) is a key indicator of a drug's ability to cross lipid membranes. Increased alkyl chain branching generally leads to a slight decrease in lipophilicity compared to the linear isomer due to a more compact structure and reduced surface area. While experimental data for the target molecules are unavailable, predicted LogP values for simpler, related carbamates illustrate this trend. Increased branching reduces the molecule's nonpolar surface area available for interaction with the nonpolar solvent (octanol), thus slightly lowering the LogP value.
Solubility: Aqueous solubility is inversely related to lipophilicity and is also affected by crystal lattice energy. The more symmetric tert-butyl isomer may pack more efficiently into a crystal lattice, potentially leading to a higher melting point and lower aqueous solubility compared to its less-branched counterparts.
Steric Hindrance: The steric bulk around the carbamate nitrogen increases significantly from n-butyl to tert-butyl. This has profound implications for its metabolic stability. Increased steric hindrance can shield the carbamate linkage from enzymatic hydrolysis by esterases, potentially increasing the compound's half-life.
Table 1: Predicted Physicochemical Properties of Butylcarbamate Isomers
| Property | n-Butyl Isomer | Isobutyl Isomer | sec-Butyl Isomer | tert-Butyl Isomer | Rationale for Trend |
|---|---|---|---|---|---|
| Predicted LogP | Highest | Intermediate | Intermediate | Lowest | Increasing branching reduces nonpolar surface area, slightly decreasing lipophilicity. |
| Aqueous Solubility | Lowest | Intermediate | Intermediate | Potentially Highest | Generally inverse to LogP, but crystal packing of the t-butyl isomer could decrease solubility. |
| Boiling Point | Highest | Lower | Lower | Lowest | Branching disrupts van der Waals forces, lowering the boiling point. |
| Steric Hindrance | Low | Medium | High | Very High | Branching increases steric bulk around the carbamate nitrogen. |
| Metabolic Stability | Lowest | Intermediate | Intermediate | Highest | Increased steric hindrance protects the carbamate bond from enzymatic hydrolysis. |
Note: LogP and solubility trends are based on general principles and data from analogous compounds like isobutyl carbamate (Predicted XlogP: 0.6) and tert-butyl carbamate (Predicted XlogP: 1.0)[5][6]. Absolute values for the target molecules require experimental determination.
Synthesis and Spectroscopic Differentiation: Experimental Protocols
The ability to reliably synthesize and distinguish between these isomers is a prerequisite for any comparative study.
General Synthesis Protocol
The most direct route to these compounds is the reaction of the corresponding butyl isocyanate isomer with 2-(dimethylamino)ethanol. This reaction is typically high-yielding and proceeds under mild conditions.
Caption: General synthetic workflow for aminoalkyl carbamates.
Methodology:
-
Preparation: To a stirred solution of 2-(dimethylamino)ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under a nitrogen atmosphere, add the corresponding butyl isocyanate isomer (n-, isobutyl, sec-, or tert-butyl isocyanate) (1.05 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield the pure carbamate isomer.
Causality: The use of an aprotic solvent like THF prevents unwanted side reactions with the highly reactive isocyanate. The reaction is an exothermic nucleophilic addition of the alcohol's hydroxyl group to the electrophilic carbonyl carbon of the isocyanate, forming the stable carbamate linkage[7][8].
Analytical Differentiation
Unambiguous identification of each isomer is critical and can be achieved using standard spectroscopic techniques.
Caption: Workflow for the analytical differentiation of carbamate isomers.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for differentiating the butyl isomers based on chemical shifts, signal multiplicities (splitting patterns), and the number of unique signals.
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data for Isomer Differentiation
| Isomer | Key ¹H NMR Features (Butyl Group) | Key ¹³C NMR Features (Butyl Group) |
|---|---|---|
| n-Butyl | Triplet (~0.9 ppm, 3H, -CH₃), Sextet (~1.3 ppm, 2H, -CH₂-), Quintet (~1.5 ppm, 2H, -CH₂-), Triplet (~3.1 ppm, 2H, N-CH₂-) | Four distinct signals: ~14 ppm (-CH₃), ~19 ppm (-CH₂-), ~32 ppm (-CH₂-), ~41 ppm (N-CH₂) |
| Isobutyl | Doublet (~0.9 ppm, 6H, -CH(CH₃)₂), Nonet (~1.8 ppm, 1H, -CH-), Doublet (~2.9 ppm, 2H, N-CH₂-) | Three distinct signals: ~20 ppm (-CH₃, 2C), ~28 ppm (-CH-), ~48 ppm (N-CH₂) |
| sec-Butyl | Triplet (~0.9 ppm, 3H, -CH₂CH₃), Doublet (~1.1 ppm, 3H, -CH(CH₃)-), Sextet (~1.5 ppm, 2H, -CH₂-), Multiplet (~3.6 ppm, 1H, N-CH-) | Four distinct signals: ~10 ppm (-CH₂CH₃), ~20 ppm (-CH(CH₃)-), ~30 ppm (-CH₂-), ~48 ppm (N-CH-) |
| tert-Butyl | Singlet (~1.3 ppm, 9H, -C(CH₃)₃) | Two distinct signals: ~29 ppm (-CH₃, 3C), ~50 ppm (N-C(CH₃)₃) |
Note: Chemical shifts (ppm) are approximate and relative to TMS. The signals for the 2-(dimethylamino)ethyl moiety will be consistent across all isomers.
B. Mass Spectrometry (MS)
While all four isomers have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) will differ due to the stability of the resulting carbocations.
-
Shared Fragmentation: All isomers are expected to show a diagnostic neutral loss of CO₂ (44 Da) from the protonated molecule, a characteristic fragmentation of carbamates[9].
-
Isomer-Specific Fragmentation: The major fragmentation pathway for the butyl group will be alpha-cleavage.
-
n-Butyl & Isobutyl: Will show prominent loss of propylene (42 Da) or isobutylene (56 Da) respectively, leading to different fragment ions.
-
sec-Butyl: Will show loss of an ethyl radical (29 Da) or a methyl radical (15 Da).
-
tert-Butyl: Will produce a highly stable tert-butyl cation (m/z 57) as a very prominent peak. The dissociation of protonated t-butylcarbamates often involves a coupled elimination of isobutylene and carbon dioxide (a combined loss of 100 Da)[10].
-
Predicted Biological Activity and Structure-Activity Relationship (SAR)
Aminoalkyl esters and carbamates are well-known classes of local anesthetics[3][7][9]. Their mechanism involves blocking voltage-gated sodium channels in nerve membranes. The potency and duration of action are strongly influenced by the lipophilicity and structure of the molecule[4].
Hypothesized SAR:
-
Potency: Local anesthetic potency generally correlates with lipophilicity[4]. Therefore, the predicted order of potency would be: n-butyl > isobutyl ≈ sec-butyl > tert-butyl . The more lipophilic n-butyl isomer is expected to partition more effectively into the nerve membrane to reach its site of action.
-
Duration of Action: The duration of action is often related to both lipophilicity (retention in the membrane) and metabolic stability. The carbamate linkage is susceptible to hydrolysis by plasma esterases. The increasing steric hindrance from the n-butyl to the tert-butyl isomer would be expected to significantly decrease the rate of hydrolysis. This would lead to a longer duration of action and increased systemic half-life. Predicted order of duration: tert-butyl > sec-butyl > isobutyl > n-butyl .
-
Toxicity: Isomerism can also impact toxicity. For some local anesthetics, certain isomers exhibit greater cardiac toxicity[1][3]. While this is often associated with stereoisomers (enantiomers), structural isomerism can also play a role by altering receptor binding or channel affinity. The highly stable tert-butyl isomer, while potentially having a longer duration of action, might also exhibit a different toxicity profile due to prolonged systemic exposure.
Conclusion
While 2-(Dimethylamino)ethyl butylcarbamate and its structural isomers (n-butyl, isobutyl, sec-butyl, and tert-butyl) share the same molecular formula, this analysis demonstrates that they should be considered distinct chemical entities with unique physicochemical and biological profiles. The branching of the butyl chain is predicted to systematically alter lipophilicity, steric hindrance, and, consequently, biological potency and metabolic stability. The n-butyl isomer is predicted to be the most potent but least stable, while the tert-butyl isomer is likely the most stable and longest-acting. These predictions, grounded in established chemical principles, can be systematically validated using the detailed synthetic and analytical protocols provided herein. This guide serves as a foundational framework for researchers to rationally design and select the optimal isomer for specific therapeutic applications, underscoring the critical importance of isomeric structure in the drug development process.
References
- Vertex AI Search, based on a review of carbam
-
O'Brien, R. A., et al. (2013). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents. Journal of the American Society for Mass Spectrometry, 24(7), 1096-1105. Available from: [Link]
-
Deranged Physiology. (2024). Pharmacology of local anaesthetics. Available from: [Link]
-
Milcent, T. D., et al. (2021). Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Catalysis, 11(17), 10999-11011. Available from: [Link]
-
Graf, B. M., & Zausig, Y. (2000). [Local anesthetics from ester to isomer]. Anasthesiologie, Intensivmedizin, Notfallmedizin, Schmerztherapie, 35(5), 287-299. Available from: [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
-
BrainKart. (2017). Local Anesthetic: Structure Activity Relationships. Available from: [Link]
-
Shang, J., et al. (2018). Environmental-Friendly Synthesis of Alkyl Carbamates from Urea and Alcohols with Silica Gel Supported Catalysts. Molecules, 23(12), 3121. Available from: [Link]
-
Doc Brown's Chemistry. (2025). Introductory note on the 13C NMR spectrum of E/Z but-2-ene (cis/trans 2-butene isomers). Available from: [Link]
-
ACD/Labs. (2026). t-Butyl group towers over other 1H resonances. Available from: [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra for (a) regular butyl rubber and (b) epoxidized butyl.... Retrieved February 18, 2026, from [Link]
-
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. International Journal of Environmental Research and Public Health, 15(10), 2131. Available from: [Link]
-
PK SMPS Classes. (2021, February 6). SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51 [Video]. YouTube. Available from: [Link]
- European Patent Office. (n.d.). Process for the preparation of alkyl carbamates - EP 0442173 A1. Google Patents.
-
Davis, J. C., & Hipsher, H. F. (1961). A new synthesis of tertiary alkyl N-aryl-carbamates from isocyanates. The Journal of Organic Chemistry, 26(7), 2533-2536. Available from: [Link]
-
Feng, E., et al. (2019). Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. Journal of the American Society for Mass Spectrometry, 30(8), 1479-1486. Available from: [Link]
-
SciELO. (n.d.). Identification of Isomers of Alkylaminophenylethanethiosulfuric Acids by 13C-NMR Calculations Using a C-13 Chemical Shift User D. Retrieved February 18, 2026, from [Link]
-
EPA. (2025). Phenol, p-tert-butyl-, carbamate Properties. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link]
-
Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1780-1792. Available from: [Link]
-
PubChemLite. (n.d.). Isobutyl carbamate (C5H11NO2). Retrieved February 18, 2026, from [Link]
Sources
- 1. [Local anesthetics from ester to isomer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. brainkart.com [brainkart.com]
- 5. 16066-84-5 | tert-Butyl methylcarbamate | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 6. PubChemLite - Isobutyl carbamate (C5H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Spectral Profiling of Carbamate Analogues
Executive Summary
Carbamates (
This guide provides a technical comparison of key carbamate analogues, specifically focusing on Ethyl Carbamate (Urethane) , Methyl Carbamate , and Phenyl Carbamate derivatives . The objective is to equip researchers with the diagnostic markers required to distinguish these analogues in high-throughput Quality Control (QC) and forensic workflows.
Key Findings:
-
IR Spectroscopy: The carbonyl (
) stretch is the primary discriminator, shifting systematically based on the electronegativity of the -substituent and the resonance capability of the -substituent. -
NMR Dynamics: Restricted rotation around the
bond creates rotameric splitting in -disubstituted analogues, a phenomenon often misidentified as impurities. -
Mass Spectrometry: The McLafferty rearrangement is the dominant fragmentation pathway for analogues possessing
-hydrogens.[1]
Theoretical Framework: The Resonance Battle
To interpret the data below, one must understand the electronic "tug-of-war" inherent to the carbamate motif.
-
Inductive Effect (-I): The oxygen atom withdraws electron density from the carbonyl carbon, increasing the double-bond character (higher frequency).
-
Resonance Effect (+M): The nitrogen lone pair donates electron density into the carbonyl, lowering the double-bond character (lower frequency).
The spectral "performance" of an analogue depends on which effect dominates.
Figure 1: Resonance contributors affecting spectral data. Structure B is responsible for the restricted rotation observed in NMR.
Infrared Spectroscopy Comparison
The infrared spectrum is the first line of defense for identification. The table below compares the diagnostic regions for three distinct analogues.
Experimental Condition: KBr Pellet (Solid state) to maximize resolution of hydrogen-bonding peaks.
| Functional Group | Mode | Methyl Carbamate ( | Ethyl Carbamate ( | Phenyl Carbamate ( | Mechanistic Insight |
| N-H | Stretch (asym) | 3430 - 3450 | 3400 - 3420 | 3300 - 3350 | Aryl rings allow N-lone pair delocalization, weakening the N-H bond and lowering frequency. |
| C=O | Stretch | 1710 - 1730 | 1690 - 1715 | 1740 - 1760 | Phenyl group on Oxygen (if O-phenyl) withdraws e-, increasing C=O character. |
| C-N | Stretch | 1400 - 1420 | 1380 - 1400 | 1320 - 1350 | Coupled with N-H bending; highly sensitive to substitution. |
| C-O-C | Stretch (asym) | 1050 - 1080 | 1060 - 1090 | 1190 - 1210 | Strong diagnostic for ester linkage type (Alkyl vs Aryl). |
Critical Observation: In Ethyl Carbamate , the Carbonyl band often appears as a doublet or with a shoulder due to Fermi resonance or intermolecular hydrogen bonding differences in the crystal lattice. Do not mistake this for a mixture.
NMR Spectroscopy: Solvent & Rotamer Effects
Nuclear Magnetic Resonance (
Protocol: 10 mg sample in 0.6 mL solvent (
Comparative Chemical Shifts ( , ppm)[2]
| Proton Type | Ethyl Carbamate ( | Ethyl Carbamate ( | Interpretation |
| -NH2 (Broad) | 4.8 - 5.2 | 6.4 - 6.8 | Solvent Effect: DMSO H-bonds with protons, deshielding them and shifting peaks downfield. It also slows exchange, sharpening the peaks.[2] |
| -O-CH2- | 4.15 (q) | 4.02 (q) | Proximity to electronegative Oxygen. |
| -CH3 | 1.25 (t) | 1.15 (t) | Standard triplet, reliable internal reference. |
The Rotamer Trap
For N-substituted carbamates (e.g., N-methyl ethyl carbamate), you will often see two sets of peaks at room temperature.
-
Cause: The partial double bond character of the
bond (Structure B in Fig 1) creates a high rotational barrier (~15-18 kcal/mol). -
Solution: Heat the NMR probe to 50°C. The peaks will coalesce into a single average set, confirming purity.
Mass Spectrometry: Fragmentation Logic
In Electron Impact (EI) MS, carbamates bearing a
Mechanism: McLafferty Rearrangement in Ethyl Carbamate
Figure 2: The McLafferty Rearrangement pathway. The loss of Ethylene (M-28) is diagnostic for ethyl esters.
Diagnostic Ions:
-
Ethyl Carbamate: m/z 89 (
), 62 (McLafferty base peak), 44 ( ). -
Methyl Carbamate: m/z 75 (
), 59 ( ), 44. Note: Methyl carbamate lacks a -hydrogen on the ester side, so it cannot undergo McLafferty rearrangement involving the ester chain.
Experimental Protocols (SOPs)
To ensure reproducibility comparable to the data above, follow these specific workflows.
A. Sample Preparation for IR (ATR Method)
While KBr is traditional, Attenuated Total Reflectance (ATR) is modern standard.
-
Crystal Clean: Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan shows no residual peaks.
-
Sample Loading: Place ~2 mg of solid carbamate on the crystal.
-
Compression: Apply high pressure using the anvil. Crucial: Carbamates are often waxy; poor contact yields noisy spectra. Ensure the "force gauge" is in the green zone.
-
Acquisition: 16 scans at 4
resolution.
B. NMR Sample Prep (The "Dry" Standard)
Water is the enemy of Carbamate NMR, causing N-H peak broadening.
-
Solvent: Use
stored over molecular sieves (4Å) to ensure anhydrous conditions. -
Concentration: Dissolve 10 mg analyte in 600
solvent. -
Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved micro-particulates which ruin field homogeneity (shimming).
References
-
National Institute of Standards and Technology (NIST). Ethyl Carbamate Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[3][4][5][6] [Link]
-
National Institute of Standards and Technology (NIST). Methyl Carbamate Gas Phase Spectrum. NIST Chemistry WebBook, SRD 69.[3][4][5][6] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
-
Chemistry Steps. The McLafferty Rearrangement in Mass Spectrometry.[Link]
-
SDBS. Spectral Database for Organic Compounds. (Source for specific NMR shifts of carbamate derivatives). [Link]
Sources
Safety Operating Guide
Personal Protective Equipment (PPE) for Handling 2-(Dimethylamino)ethyl butylcarbamate
[1][2][3][4]
Executive Safety Summary
2-(Dimethylamino)ethyl butylcarbamate presents a dual-hazard profile that requires a specialized PPE strategy. Unlike standard organic solvents, this compound combines a lipophilic carbamate tail (enhancing dermal penetration) with a basic tertiary amine head (potential corrosivity and neuroactivity).[1]
Standard laboratory safety protocols (BSL-1) are insufficient .[1] This guide mandates a Barrier-First Strategy to prevent transdermal absorption and inhalation of amine vapors.[1]
Critical Hazard Analysis (Structure-Activity Relationship)[1][2]
-
The Amine Moiety: The 2-(dimethylamino)ethyl group is structurally analogous to local anesthetics (e.g., Tetracaine) and cholinergic agents.[1] It poses a risk of severe skin/eye irritation (pH > 11) and respiratory sensitization.[1]
-
The Carbamate Linkage: While often used as a protecting group, carbamate esters can exhibit acetylcholinesterase (AChE) inhibition.[1]
-
The Butyl Chain: Increases lipophilicity (
), facilitating rapid transport across the stratum corneum (skin barrier).[1]
PPE Selection Matrix
Do not rely on single-layer protection.[1] The following matrix is designed for handling pure neat substance or high-concentration (>1M) solutions.
| PPE Category | Standard Requirement | Enhanced Requirement (Spills/High Volume) | Scientific Rationale |
| Hand Protection | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Silver Shield / 4H Laminate (Under Nitrile) | Lipophilic amines can permeate standard nitrile in <15 mins.[2][1] Double gloving provides a visual breach indicator and sacrificial layer.[1] |
| Respiratory | Chemical Fume Hood (Face velocity: 80–100 fpm) | P100 + OV Cartridge (Full-face respirator) | Amine vapors are corrosive to mucous membranes.[1] Fume hood containment is non-negotiable for heating or synthesis.[1] |
| Eye/Face | Chemical Splash Goggles (Indirect Vent) | Goggles + Face Shield | Safety glasses offer zero protection against corrosive vapors or splashes that can cause irreversible corneal opacity.[1] |
| Body | Lab Coat (Poly/Cotton) + Chemical Apron | Tyvek® Coverall (Sleeve-taped) | Cotton absorbs liquids, keeping them against the skin.[1] An impervious apron protects the critical torso zone.[1] |
Safe Handling Lifecycle (Visualization)
The following workflow illustrates the "Zero-Contact" protocol required for this compound.
Figure 1: Operational workflow emphasizing the containment zone within the chemical fume hood.
Operational Protocols
Phase A: Preparation & Weighing
Objective: Prevent inhalation of aerosols during solid/liquid transfer.[1]
-
Engineering Check: Verify fume hood flow is operational. Clear the sash area of clutter to ensure laminar flow.[1]
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a static-free powder funnel and tared vial to transfer the bulk container only inside the hood.[1]
-
Static Control: Use an anti-static gun if the compound is a solid, as charged particles can "fly" onto cuffs/sleeves.[1]
Phase B: Solubilization & Synthesis
Objective: Mitigate splash risk and vapor generation.
-
Solvent Choice: When dissolving, add solvent slowly.[1] Exothermic solvation is common with amines.[1]
-
Heating: If heating is required, use a reflux condenser to trap vapors.[1] Never heat an open vessel of this amine derivative.[1][3]
-
Spill Management: Keep a pad of chemically resistant absorbent (universal or amine-specific) directly under the reaction flask.[1]
Phase C: Doffing (The Critical Failure Point)
Objective: Prevent secondary contamination (touching skin with contaminated gloves).[1]
-
Decon Gloves: While still in the hood, wipe outer gloves with a paper towel dampened with dilute acetic acid (to neutralize amine) or isopropanol, then discard the towel.[1]
-
Outer Glove Removal: Peel the outer glove off, turning it inside out.[1] Discard in solid hazardous waste.
-
Inspection: Inspect inner gloves for discoloration. If clean, proceed to remove goggles/apron.[1]
-
Wash: Immediately wash hands with soap and water for 20 seconds.[1] Do not use ethanol on bare skin, as it increases permeability if trace compound is present.[1]
Emergency Response & Disposal
Exposure Response[1][5][6][7][8]
-
Skin Contact: Immediate flush with water for 15 minutes.[1][4][5][6] Do not use vinegar on skin burns unless directed by a physician (exothermic neutralization risk).[1]
-
Eye Contact: Flush for 15 minutes using an eyewash station.[1] Hold eyelids open. Seek immediate ophthalmological review due to high pH risk.[1]
Waste Disposal[1][2][5][6][10]
-
Classification: Segregate as "Hazardous Organic Waste - Basic/Toxic" .
-
Incompatibility: Do not mix with strong acids (exothermic reaction) or oxidizers (fire hazard) in the waste stream.[1]
-
Container: High-density polyethylene (HDPE) or glass.[2][1] Avoid metal containers if the compound is wet/corrosive.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132).[1] United States Department of Labor.[1] [Link][2][1]
-
PubChem. (2024).[1] Compound Summary: 2-(Dimethylamino)ethyl methacrylate (Structural Analog for Toxicity Extrapolation). National Library of Medicine.[1] [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
